Oxonorfloxacin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O4/c1-2-19-7-10(16(23)24)15(22)9-5-11(17)13(6-12(9)19)20-4-3-18-14(21)8-20/h5-7H,2-4,8H2,1H3,(H,18,21)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOFPHGTOUDKAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNC(=O)C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10224816 | |
| Record name | Oxonorfloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74011-42-0 | |
| Record name | Oxonorfloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74011-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxonorfloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074011420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxonorfloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Oxonorfloxacin Synthesis from Norfloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The conversion of the fluoroquinolone antibiotic norfloxacin to its active metabolite, oxonorfloxacin, is a critical area of study in drug metabolism and development. While direct chemical synthesis routes are not extensively documented, this transformation primarily occurs in vivo through metabolic processes. This technical guide provides an in-depth exploration of the known biological pathways for this compound formation and investigates a potential biomimetic synthetic approach. Detailed experimental methodologies, quantitative data, and pathway visualizations are presented to support research and development in this field.
Introduction
Norfloxacin is a broad-spectrum synthetic antibiotic widely used to treat various bacterial infections. In biological systems, norfloxacin is metabolized to several derivatives, with this compound being a major and microbiologically active metabolite. Understanding the synthesis and formation of this compound is crucial for comprehending the pharmacokinetics, efficacy, and potential drug-drug interactions of norfloxacin. This guide focuses on the core mechanisms of this conversion, providing technical details for its study and potential replication in a laboratory setting.
Metabolic Synthesis of this compound
The primary route for the formation of this compound from norfloxacin is through enzymatic oxidation in the liver. This biotransformation is predominantly mediated by the Cytochrome P450 (CYP450) superfamily of enzymes.
The Role of Cytochrome P450
The CYP450 system, particularly isoforms such as CYP3A4 and CYP1A2, is implicated in the metabolism of many fluoroquinolone antibiotics, including norfloxacin.[1] These enzymes catalyze the oxidation of the piperazine ring of norfloxacin, leading to the formation of this compound. This metabolic pathway is a key determinant of the pharmacokinetic profile of norfloxacin.
Signaling Pathway
The metabolic conversion of norfloxacin to this compound can be represented by the following pathway:
Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes
This protocol describes a general procedure for studying the metabolism of norfloxacin to this compound using human liver microsomes, a common in vitro model for drug metabolism studies.[2][3][4]
Materials:
-
Norfloxacin
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (typically at a protein concentration of 0.5-1 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add norfloxacin (at a desired concentration, e.g., 1-10 µM) to the pre-incubated mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Collect the supernatant and analyze it using a validated LC-MS/MS method to identify and quantify norfloxacin and its metabolites, including this compound.
Quantitative Data
Pharmacokinetic studies in various species have quantified the conversion of norfloxacin to its metabolites. For instance, a study in broiler chickens provides data on the plasma concentrations of norfloxacin and this compound after oral administration.[5]
| Parameter | Norfloxacin | This compound | Reference |
| Maximal Plasma Concentration (Cmax) | 2.89 ± 0.20 µg/mL | Data not specified | [5] |
| Time to Cmax (Tmax) | 0.22 ± 0.02 hours | Data not specified | [5] |
| Elimination Half-life (t1/2) | 12.8 ± 0.59 hours | Data not specified | [5] |
Note: Specific quantitative data for this compound formation in human liver microsomes would require specific experimental determination.
Biomimetic Synthesis of this compound
While a direct, high-yield chemical synthesis of this compound from norfloxacin is not well-established, a promising approach involves the use of biomimetic catalysts that mimic the action of CYP450 enzymes.
Mn(III) Porphyrins as CYP450 Mimics
Synthetic manganese (III) porphyrins have been shown to catalyze the oxidation of various substrates, including norfloxacin, in a manner similar to CYP450.[6][7] These catalysts, in the presence of an oxygen donor like Oxone® (potassium peroxymonosulfate), can facilitate the oxidation of the piperazine ring of norfloxacin.
Experimental Workflow
The following diagram illustrates the workflow for the biomimetic oxidation of norfloxacin.
Experimental Protocol: Biomimetic Oxidation using Mn(III) Porphyrin and Oxone®
This protocol is adapted from studies on the degradation of norfloxacin using Mn(III) porphyrin catalysts and can be optimized for the synthesis of this compound.[6][7][8]
Materials:
-
Norfloxacin
-
Mn(III) porphyrin catalyst (e.g., [MnIII(TPP)Cl] - Tetraphenylporphyrin manganese(III) chloride)
-
Oxone® (potassium peroxymonosulfate)
-
Aqueous buffer solution (e.g., phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Stirring plate and stir bar
-
LC-MS/MS system for analysis
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve norfloxacin in the aqueous buffer solution to a desired concentration (e.g., 10-50 µM).
-
Catalyst Addition: Add the Mn(III) porphyrin catalyst to the norfloxacin solution. The catalyst loading should be optimized (e.g., 1-5 mol%).
-
Initiation of Reaction: Initiate the oxidation by adding a freshly prepared solution of Oxone® to the reaction mixture. The molar ratio of oxidant to substrate should be optimized (e.g., 1:1 to 5:1).
-
Reaction Monitoring: Allow the reaction to proceed at room temperature with constant stirring. Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by a suitable method like HPLC or TLC.
-
Reaction Quenching: Once the desired conversion is achieved, quench the reaction by adding a reducing agent (e.g., sodium sulfite).
-
Product Extraction: Extract the reaction mixture with an organic solvent such as ethyl acetate.
-
Purification and Analysis: The organic extracts can be concentrated and the products, including this compound, can be purified using chromatographic techniques (e.g., column chromatography). The structure and purity of the isolated compounds should be confirmed by spectroscopic methods (e.g., NMR, MS).
Quantitative Data
The efficiency of the biomimetic degradation of norfloxacin has been reported, with up to 67% degradation observed under certain conditions.[6] However, the specific yield of this compound as a distinct product from this process requires further investigation and optimization.
| Catalyst System | Oxidant | Norfloxacin Degradation (%) | Reference |
| [MnIII(TPP)Cl] | Oxone® | ~60% | [7][8] |
| Second-generation Mn(III) porphyrins | Oxone® | up to 67% | [6] |
Conclusion
The synthesis of this compound from norfloxacin is predominantly a metabolic process driven by CYP450 enzymes. For research and development purposes, this conversion can be studied and replicated in vitro using human liver microsomes. Furthermore, the emerging field of biomimetic catalysis offers a promising, albeit currently less defined, chemical route for this transformation. The detailed protocols and data presented in this guide provide a solid foundation for professionals in the field to further explore and optimize the synthesis and analysis of this compound. Further research is warranted to refine the biomimetic synthesis for improved selectivity and yield of this compound.
References
- 1. Fluoroquinolone antibiotics inhibit cytochrome P450-mediated microsomal drug metabolism in rat and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro effect of fluoroquinolones on theophylline metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of norfloxacin and its N-desethyl- and oxo-metabolites in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Mn(III) porphyrins as biomimetic catalysts of CYP450: Degradation of antibiotic norfloxacin in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
An In-depth Technical Guide to Oxociprofloxacin: Structure, Properties, and Biological Activity
Disclaimer: The compound "Oxonorfloxacin" as a standalone entity is not found in the scientific literature. It is highly probable that the intended subject of this guide is Oxociprofloxacin , a known metabolite of the widely used fluoroquinolone antibiotic, Ciprofloxacin. This document will focus on Oxociprofloxacin, providing a comprehensive overview of its chemical and physical properties, and its biological context as a metabolite of Ciprofloxacin.
Introduction
Oxociprofloxacin is a metabolite of Ciprofloxacin, a second-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] As a metabolite, Oxociprofloxacin is formed in the body following the administration of Ciprofloxacin and is one of several metabolic products that contribute to the overall pharmacological and toxicological profile of the parent drug.[2] Understanding the properties of Oxociprofloxacin is crucial for a complete picture of Ciprofloxacin's disposition and effects in the body. This guide provides a detailed technical overview of Oxociprofloxacin for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
The chemical identity and physicochemical properties of Oxociprofloxacin are summarized below.
Chemical Structure:
-
IUPAC Name: 1-cyclopropyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid[1]
-
Chemical Formula: C₁₇H₁₆FN₃O₄[1]
-
Molecular Weight: 345.32 g/mol [1]
-
CAS Number: 103237-52-1[3]
Physicochemical Properties:
The following table summarizes the key physicochemical properties of Oxociprofloxacin.
| Property | Value | Reference |
| Melting Point | >320 °C | [4] |
| Boiling Point (Predicted) | 682.3 ± 55.0 °C | [4] |
| Density (Predicted) | 1.546 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 6.41 ± 0.41 | [4] |
| Solubility | Acetic Acid (Very Slightly), Tetrahydrofuran (Slightly) | [4] |
Mechanism of Action
The specific mechanism of action of Oxociprofloxacin has not been extensively studied independently of its parent compound, Ciprofloxacin. However, as a fluoroquinolone derivative, its antibacterial activity, if any, would be presumed to occur through the same general mechanism as other compounds in this class: the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5]
These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[5]
-
DNA Gyrase: Introduces negative supercoils into DNA, which is crucial for the initiation of replication and for relieving torsional stress.
-
Topoisomerase IV: Primarily responsible for decatenating daughter chromosomes following replication.
By forming a stable complex with the enzyme-DNA intermediate, fluoroquinolones trap the enzymes in the process of cleaving DNA, leading to double-strand breaks and ultimately cell death.[5] The potency of individual fluoroquinolones can vary depending on their affinity for DNA gyrase versus topoisomerase IV, and this can differ between bacterial species.
The following diagram illustrates the general mechanism of action of fluoroquinolones.
Antibacterial Activity
There is a notable lack of publicly available data on the Minimum Inhibitory Concentration (MIC) values of Oxociprofloxacin against a range of bacterial pathogens. As a metabolite, its antibacterial activity is generally considered to be significantly lower than that of the parent compound, Ciprofloxacin.
For context and comparison, the following table presents the MIC₅₀ and MIC₉₀ values for Ciprofloxacin against a selection of common bacterial species.[6][7][8][9]
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | ≤0.015 - 0.06 | ≤0.015 - 1 |
| Klebsiella pneumoniae | 0.03 - 0.12 | 0.06 - 0.5 |
| Pseudomonas aeruginosa | 0.12 - 0.5 | 0.5 - 4 |
| Staphylococcus aureus (MSSA) | 0.12 - 0.5 | 0.25 - 1 |
| Staphylococcus aureus (MRSA) | 1 - 4 | >16 |
| Streptococcus pneumoniae | 0.5 - 1 | 1 - 2 |
| Enterococcus faecalis | 0.5 - 1 | 1 - 2 |
| Haemophilus influenzae | ≤0.015 - 0.03 | ≤0.015 - 0.03 |
Note: The antibacterial activity of Oxociprofloxacin is expected to be substantially lower than the values presented for Ciprofloxacin. The data for Ciprofloxacin is provided for informational purposes only.
Experimental Protocols
The following is a generalized protocol for determining the MIC of an antimicrobial agent using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.
Materials:
-
Test compound (e.g., Oxociprofloxacin)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator
Procedure:
-
Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of the test compound in a suitable solvent at a high concentration.
-
Further dilute the stock solution in the appropriate growth medium to create a working solution.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working antimicrobial solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antimicrobial).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
Grow the bacterial strain to be tested in MHB to the logarithmic phase.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted culture in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation of Microtiter Plate:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Well 12 receives 100 µL of sterile MHB instead of the bacterial suspension.
-
-
Incubation:
-
Cover the plate and incubate at 35-37 °C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density.
-
The following diagram illustrates the workflow for a typical MIC determination experiment.
Hypothetically, a synthetic route could involve the modification of the piperazine ring of Ciprofloxacin or a related intermediate. The synthesis of the core fluoroquinolone structure generally involves the reaction of a substituted aniline with a diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, and subsequent nucleophilic substitution at the C-7 position with the desired piperazine derivative.
Conclusion
Oxociprofloxacin is a key metabolite of the important antibiotic Ciprofloxacin. While its chemical structure and some of its physicochemical properties are well-documented, there is a significant gap in the literature regarding its specific antibacterial activity and a detailed, independent characterization of its mechanism of action. Future research could focus on quantifying the MIC values of Oxociprofloxacin against a broad panel of bacterial pathogens and investigating its interaction with bacterial DNA gyrase and topoisomerase IV to better understand its contribution to the overall activity and potential for resistance development of its parent drug, Ciprofloxacin.
References
- 1. Oxociprofloxacin | C17H16FN3O4 | CID 128242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Ofloxacin (Ocuflox) vs. Ciprofloxacin (Cipro): Antibiotic Comparison [medicinenet.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial activities of ciprofloxacin, norfloxacin, oxolinic acid, cinoxacin, and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial activities of ciprofloxacin, norfloxacin, oxolinic acid, cinoxacin, and nalidixic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative activity of ciprofloxacin, ofloxacin, sparfloxacin, temafloxacin, CI-960, CI-990, and WIN 57273 against anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Oxonorfloxacin: A Technical Overview of its Discovery and History as a Norfloxacin Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxonorfloxacin, a significant metabolite of the pioneering fluoroquinolone antibiotic norfloxacin, has garnered attention within the scientific community for its contribution to the overall pharmacological profile of its parent compound. This technical guide provides an in-depth exploration of the discovery and history of this compound, contextualized within the development of norfloxacin. The document details the metabolic pathways leading to its formation, its mechanism of action, and available data on its antibacterial activity. Furthermore, it includes detailed experimental protocols for the analysis of norfloxacin and its metabolites, alongside visualizations of key biochemical and experimental processes to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction: The Genesis of Fluoroquinolones and the Discovery of Norfloxacin
The story of this compound is intrinsically linked to the development of its parent drug, norfloxacin. The journey of quinolone antibiotics began with the discovery of nalidixic acid in 1962 by George Lesher and his colleagues. While effective against Gram-negative bacteria, particularly for urinary tract infections (UTIs), its potency was limited. This spurred further research to enhance the antimicrobial activity and spectrum of quinolone derivatives.
A significant breakthrough occurred in 1977 when the pharmaceutical company Kyorin Seiyaku Kabushiki Kaisha in Japan discovered and patented norfloxacin.[1] This new compound demonstrated a broader spectrum of activity and significantly greater potency than its predecessors.[1][2] The key structural modifications, including the addition of a fluorine atom at position 6 and a piperazinyl group at position 7 of the quinolone ring, were pivotal to its enhanced antibacterial efficacy.[1] Norfloxacin was approved for medical use in 1983 and marked a new era in the fight against bacterial infections.[3]
The discovery of this compound followed the extensive study of norfloxacin's fate in the body. As with any new therapeutic agent, understanding its metabolism was crucial for characterizing its overall activity, efficacy, and safety profile.
The Discovery of this compound: A Product of Norfloxacin Metabolism
This compound was identified as a major metabolite of norfloxacin through pharmacokinetic and metabolism studies. These investigations revealed that after administration, norfloxacin is metabolized in the body into several derivatives, with this compound being one of the prominent forms.
Metabolic Pathway of Norfloxacin to this compound
The biotransformation of norfloxacin to this compound is an oxidative metabolic process. Studies have indicated that this conversion is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. Specifically, isoforms such as CYP3A4 and CYP1A2 are implicated in the metabolism of norfloxacin.[2][4][5] The formation of this compound involves the oxidation of the piperazine ring of the norfloxacin molecule.
Below is a diagram illustrating the metabolic conversion of norfloxacin to this compound.
Mechanism of Action
This compound, being a fluoroquinolone, shares the same mechanism of action as its parent compound, norfloxacin. Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3]
-
DNA Gyrase: This enzyme is the primary target in most Gram-negative bacteria. It is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.
-
Topoisomerase IV: In many Gram-positive bacteria, this is the main target. It plays a key role in the separation of daughter chromosomes following DNA replication.
By inhibiting these enzymes, this compound disrupts DNA replication and repair, leading to bacterial cell death.
The following diagram illustrates the mechanism of action of fluoroquinolones.
Antibacterial Spectrum and Potency
While this compound is a known metabolite, comprehensive and standardized data on its specific in-vitro antibacterial activity (MIC values) against a wide range of bacterial isolates are not extensively available in publicly accessible literature. It is generally reported that the metabolites of norfloxacin possess lesser antimicrobial potency compared to the parent drug.
For comparative purposes, the antibacterial spectrum of norfloxacin is presented below. Norfloxacin is a broad-spectrum antibiotic with activity against a variety of Gram-positive and Gram-negative bacteria.
Table 1: In-vitro Antibacterial Activity of Norfloxacin (MIC90 in µg/mL)
| Bacterial Species | MIC90 (µg/mL) | References |
| Escherichia coli | ≤0.5 | [6] |
| Staphylococcus aureus | 2 | [7] |
| Pseudomonas aeruginosa | 2 | [7] |
| Klebsiella pneumoniae | 1 | [7] |
| Enterobacter cloacae | 0.2 | [1] |
| Proteus mirabilis | ≤1 | [7] |
| Haemophilus influenzae | ≤1 | [7] |
| Neisseria gonorrhoeae | ≤1 | [7] |
Pharmacokinetics
Pharmacokinetic studies have been crucial in identifying and quantifying this compound as a metabolite of norfloxacin. Following oral administration, norfloxacin is rapidly absorbed, with peak serum concentrations reached in approximately one to two hours.[3] It is then metabolized, and both norfloxacin and its metabolites, including this compound, are excreted in the urine and feces.[3]
Table 2: Pharmacokinetic Parameters of Norfloxacin in Chickens (Oral Administration of 8 mg/kg)
| Parameter | Value | Reference |
| Elimination Half-Life (t1/2 β) | 12.8 ± 0.59 hours | [8] |
| Mean Residence Time | 15.05 ± 0.81 hours | [8] |
| Time to Maximum Concentration (Tmax) | 0.22 ± 0.02 hours | [8] |
| Maximum Plasma Concentration (Cmax) | 2.89 ± 0.20 µg/mL | [8] |
| Oral Bioavailability | 57.0 ± 2.4% | [8] |
Experimental Protocols
The identification and quantification of this compound as a metabolite of norfloxacin have been primarily achieved through High-Performance Liquid Chromatography (HPLC). Below is a generalized experimental protocol for the analysis of norfloxacin and its metabolites in biological matrices.
HPLC Method for the Determination of Norfloxacin and its Metabolites
Objective: To separate and quantify norfloxacin and its metabolites (including this compound) in plasma or urine samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV or fluorescence detector.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM sodium hydrogen phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode. An example ratio is 88:12 (v/v) buffer to acetonitrile.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Injection Volume: 20 µL.
Sample Preparation (from Plasma):
-
To a 0.5 mL plasma sample, add a protein precipitating agent such as acetonitrile.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant and inject it into the HPLC system.
Data Analysis:
-
Construct a calibration curve using standard solutions of norfloxacin and this compound of known concentrations.
-
Determine the concentration of the analytes in the biological samples by comparing their peak areas to the calibration curve.
The following diagram illustrates a general workflow for the HPLC analysis of norfloxacin and its metabolites.
Conclusion
The discovery and history of this compound are fundamentally intertwined with its parent compound, norfloxacin. Identified as a major metabolite, its formation via cytochrome P450-mediated oxidation is a key aspect of norfloxacin's pharmacokinetic profile. While sharing the same mechanism of action as other fluoroquinolones, its specific antibacterial potency is less characterized than that of norfloxacin. The analytical methods developed for the study of norfloxacin, particularly HPLC, have been instrumental in the detection and quantification of this compound. For researchers and professionals in drug development, understanding the metabolic fate of fluoroquinolones, including the formation and activity of metabolites like this compound, is essential for a complete comprehension of their therapeutic effects and potential for drug interactions. Further research into the specific antibacterial activity of this compound could provide a more complete picture of its role in the overall efficacy of norfloxacin therapy.
References
- 1. Determination of norfloxacin in human plasma and urine by high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of pefloxacin and enoxacin with the human cytochrome P450 enzyme CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norfloxacin interferes with cyclosporine disposition in pediatric patients undergoing renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluoroquinolone antibiotics inhibit cytochrome P450-mediated microsomal drug metabolism in rat and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational prescription of drugs within similar therapeutic or structural class for gastrointestinal disease treatment: Drug metabolism and its related interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antibacterial activity of norfloxacin (MK-0366, AM-715) and other agents against gastrointestinal tract pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antibacterial activity of norfloxacin and other agents against ocular pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
Oxonorfloxacin: An In-depth Technical Guide to a Norfloxacin Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norfloxacin, a widely used fluoroquinolone antibiotic, undergoes metabolic transformation in the body, leading to the formation of several metabolites. Among these, oxonorfloxacin has been identified as a significant metabolite, particularly in animal studies. This technical guide provides a comprehensive overview of this compound, focusing on its formation from norfloxacin, analytical methodologies for its detection and quantification, and its potential biological activities. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of fluoroquinolone metabolism and the evaluation of their metabolites.
Introduction
Norfloxacin is a synthetic chemotherapeutic antibacterial agent belonging to the fluoroquinolone class.[1] Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria has led to its extensive use in treating various infections, notably urinary tract infections.[2][3][4] The efficacy and safety of a drug are not only determined by the parent compound but also by its metabolites, which can exhibit their own pharmacological and toxicological profiles. Norfloxacin is metabolized in the liver to several metabolites, with this compound being one of the identified products.[5] Understanding the formation, quantification, and biological activity of this compound is crucial for a complete characterization of norfloxacin's disposition and effects in the body.
Metabolic Formation of this compound
This compound is formed through the oxidation of the piperazinyl ring of norfloxacin. This metabolic conversion has been primarily documented in animal models, such as broiler chickens.[6] While the precise enzymatic pathways in humans are not fully elucidated, it is hypothesized that cytochrome P450 enzymes in the liver play a role in this oxidative metabolism.[5]
In Vitro Metabolism Studies
In vitro models are invaluable for studying the metabolic fate of drugs. The use of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, is a standard approach. While a specific protocol for the generation of this compound from norfloxacin is not extensively detailed in the public domain, a general methodology can be adapted from studies on the metabolism of other compounds in the presence of fluoroquinolones.[7][8]
Experimental Protocol: In Vitro Metabolism of Norfloxacin using Rat Liver Microsomes
This protocol is adapted from established methods for studying drug metabolism in liver microsomes.[9][10]
Objective: To investigate the formation of this compound from norfloxacin in an in vitro system using rat liver microsomes.
Materials:
-
Norfloxacin standard
-
Rat liver microsomes (pooled from male Sprague-Dawley rats)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Internal standard (e.g., another fluoroquinolone not present in the sample)
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine rat liver microsomes (final protein concentration, e.g., 0.5 mg/mL) and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add norfloxacin (final concentration, e.g., 10 µM) to the mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Time-point Sampling: At various time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Termination: Immediately terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.
Analysis:
-
The samples are analyzed by a validated HPLC-UV or LC-MS/MS method to quantify the decrease in norfloxacin concentration and the formation of this compound over time.
Analytical Methodologies
The accurate quantification of this compound alongside its parent drug, norfloxacin, is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection is a commonly employed technique.
HPLC-UV Method for Simultaneous Determination
Several HPLC methods have been developed for the analysis of norfloxacin and its impurities or related compounds, which can be adapted for the simultaneous determination of norfloxacin and this compound.[11][12][13][14][15]
Experimental Protocol: Simultaneous HPLC-UV Analysis of Norfloxacin and this compound
This protocol outlines a general isocratic reverse-phase HPLC method.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase: A mixture of a phosphate buffer and an organic modifier. For example, a mixture of 0.05 M sodium dihydrogen phosphate (pH adjusted to 2.5 with phosphoric acid) and acetonitrile in a ratio of 87:13 (v/v).[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength of 275 nm.[11]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.[11]
Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of norfloxacin and this compound in a suitable solvent (e.g., methanol or mobile phase).
-
Working Standard Solutions: Prepare a series of working standard solutions containing both norfloxacin and this compound at different concentrations by diluting the stock solutions with the mobile phase.
-
Sample Preparation: For in vitro metabolism samples, the supernatant after protein precipitation can be directly injected. For biological matrices like plasma or urine, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interfering substances.
Data Analysis:
-
Construct calibration curves for both norfloxacin and this compound by plotting the peak area against the concentration of the working standards.
-
Determine the concentration of each analyte in the unknown samples by interpolating their peak areas on the respective calibration curves.
Table 1: Quantitative Data from Pharmacokinetic Studies of Norfloxacin and its Metabolites in Broiler Chickens [6]
| Parameter | Norfloxacin | Desethylenenorfloxacin | This compound |
| Dosage | 8 mg/kg orally for 4 days | - | - |
| Tmax (hours) | 0.22 ± 0.02 | - | - |
| Cmax (µg/mL) | 2.89 ± 0.20 | - | - |
| Elimination Half-life (t1/2β) (hours) | 12.8 ± 0.59 (oral) | - | - |
| Tissue Distribution | Widely distributed | Widely distributed | Widely distributed |
| Residue at day 12 (µg/g) | 0.05 (in fat, kidneys, and liver) | - | - |
Note: Specific quantitative data for desethylenenorfloxacin and this compound pharmacokinetics were not detailed in the cited source.
Biological Activity of this compound
The biological activity of drug metabolites is a critical aspect of drug development. While the primary mechanism of action of norfloxacin is the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and repair, the specific activity of this compound is not well-documented in publicly available literature.[16][17]
Potential Antibacterial Activity
It is plausible that this compound may retain some antibacterial activity, as other fluoroquinolone metabolites have been shown to be biologically active. Comparative studies of the minimum inhibitory concentrations (MICs) of this compound against a panel of bacterial strains, alongside norfloxacin, would be necessary to quantify its antibacterial potency.[1][2][3][4][18]
Experimental Protocol: DNA Gyrase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of a compound on DNA gyrase activity.[19][20][21]
Objective: To determine the concentration of this compound required to inhibit 50% of the DNA supercoiling activity of DNA gyrase (IC50).
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and bovine serum albumin)
-
This compound and Norfloxacin (as a positive control)
-
Agarose gel electrophoresis system
-
DNA intercalating dye (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound or norfloxacin.
-
Enzyme Addition: Add DNA gyrase to the reaction mixture.
-
Initiation of Reaction: Initiate the supercoiling reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA).
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Quantification: Stain the gel with a DNA intercalating dye and visualize the DNA bands under UV light. Quantify the intensity of the supercoiled DNA band for each concentration of the test compound.
Data Analysis:
-
Plot the percentage of supercoiled DNA against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Effects on Mammalian Cells
Fluoroquinolones have been reported to exert off-target effects on mammalian cells, including the induction of mitochondrial dysfunction and oxidative stress.[10][22][23][24][25][26] It is important to investigate whether this compound contributes to these effects.
Experimental Protocol: Assessment of Mitochondrial Respiration
This protocol describes the use of high-resolution respirometry to measure the effect of a compound on mitochondrial oxygen consumption.[22][24][25]
Objective: To evaluate the effect of this compound on mitochondrial respiration in mammalian cells.
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293)
-
Cell culture medium and supplements
-
This compound and Norfloxacin
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Substrates and inhibitors of the electron transport chain (e.g., pyruvate, malate, ADP, oligomycin, FCCP, rotenone, antimycin A)
Procedure:
-
Cell Culture and Treatment: Culture the mammalian cells to the desired confluence. Treat the cells with varying concentrations of this compound or norfloxacin for a specified duration.
-
Cell Permeabilization: Harvest the cells and permeabilize the cell membrane (e.g., with digitonin) to allow direct access of substrates to the mitochondria.
-
Respirometry Measurement: Transfer the permeabilized cells to the chambers of the high-resolution respirometer containing respiration medium.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: Sequentially add substrates and inhibitors to assess different respiratory states, including:
-
Routine respiration: with endogenous substrates.
-
LEAK respiration: in the absence of ADP.
-
Oxidative phosphorylation (OXPHOS) capacity: with saturating concentrations of ADP and specific substrates.
-
Electron transfer system (ETS) capacity: with the addition of an uncoupler (e.g., FCCP).
-
Residual oxygen consumption (ROX): after inhibition of the electron transport chain.
-
-
Data Acquisition and Analysis: Record the oxygen consumption rate (OCR) throughout the experiment. Analyze the data to determine the effect of this compound on different respiratory parameters.
Signaling Pathways
The interaction of fluoroquinolones with cellular signaling pathways is an area of active research. While the primary antibacterial mechanism is well-established, effects on mammalian cell signaling could contribute to both therapeutic and adverse effects. There is currently a lack of specific data on the signaling pathways modulated by this compound. Future research should aim to investigate its effects on key pathways involved in cellular processes such as inflammation, apoptosis, and oxidative stress response.
Visualizations
Metabolic Pathway of Norfloxacin to this compound
Caption: Hypothesized metabolic conversion of norfloxacin to this compound.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for studying norfloxacin metabolism in vitro.
Logical Relationship of Fluoroquinolone Action
Caption: Mechanism of antibacterial action of fluoroquinolones.
Conclusion and Future Directions
This compound is a recognized metabolite of norfloxacin, and this guide provides a foundational understanding of its formation and analysis. The provided experimental protocols offer a starting point for researchers to further investigate the metabolism and activity of this compound. However, significant knowledge gaps remain. Future research should focus on:
-
Definitive elucidation of the enzymatic pathways responsible for the formation of this compound in humans.
-
Comprehensive evaluation of the antibacterial activity of purified this compound against a wide range of clinically relevant bacteria.
-
Direct assessment of the inhibitory activity of this compound on bacterial DNA gyrase and topoisomerase IV.
-
Investigation of the off-target effects of this compound on mammalian cells, including its potential for mitochondrial toxicity and interaction with cellular signaling pathways.
Addressing these research questions will provide a more complete understanding of the overall pharmacological and toxicological profile of norfloxacin and its metabolites, ultimately contributing to the safer and more effective use of this important class of antibiotics.
References
- 1. Antibacterial activities of ciprofloxacin, norfloxacin, oxolinic acid, cinoxacin, and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro comparison of norfloxacin with nalidixic acid, cinoxacin and oxolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the antibacterial activity of norfloxacin (MK 0366, AM 715), a new organic acid, with that of other orally absorbed chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of norfloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification of pharmacokinetics of norfloxacin following oral administration of curcumin in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. In vitro effect of fluoroquinolones on theophylline metabolism in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro effect of fluoroquinolones on theophylline metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Column high-performance liquid chromatographic determination of norfloxacin and its main impurities in pharmaceuticals. | Semantic Scholar [semanticscholar.org]
- 12. Simultaneous Determination of Norfloxacin and Tinidazole Binary Mixture by Difference Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. moca.net.ua [moca.net.ua]
- 14. thaiscience.info [thaiscience.info]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of DNA gyrase by optically active ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antibacterial activities of ciprofloxacin, norfloxacin, oxolinic acid, cinoxacin, and nalidixic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bactericidal antibiotics induce mitochondrial dysfunction and oxidative damage in Mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Direct Effects of Clinically Relevant Antibiotics on Mitochondrial Respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Direct Effects of Clinically Relevant Antibiotics on Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
In Vitro Antibacterial Spectrum of Norfloxacin: A Technical Guide
Disclaimer: Initial searches for "Oxonorfloxacin" did not yield specific results. This guide proceeds under the assumption that this was a typographical error and focuses on the well-researched fluoroquinolone antibacterial agent, Norfloxacin .
This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Norfloxacin. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its activity against a range of clinically relevant bacteria, the experimental protocols used to determine this activity, and a visualization of its mechanism of action.
Overview of Norfloxacin
Norfloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics.[1] It exerts its bactericidal effect by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.[2] Norfloxacin demonstrates a broad spectrum of activity against many Gram-negative and some Gram-positive bacteria.[3][4] It is particularly effective against enteric pathogens and Pseudomonas aeruginosa.[2][3] While active against staphylococci, it is generally less potent against streptococci and has poor activity against anaerobic bacteria.[2]
Quantitative Antibacterial Spectrum
The in vitro activity of Norfloxacin is quantitatively expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for Norfloxacin against a variety of Gram-negative and Gram-positive bacterial isolates.
Table 1: In Vitro Activity of Norfloxacin Against Gram-Negative Bacteria
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | - | 0.05 | - |
| Klebsiella pneumoniae | - | 1 | - |
| Enterobacter cloacae | - | 0.2 | - |
| Enterobacter aerogenes | - | 0.4 | - |
| Enterobacter agglomerans | - | 0.2 | - |
| Citrobacter freundii | - | ≤1 | - |
| Proteus mirabilis | - | 0.1 | - |
| Proteus vulgaris | - | 0.8 | - |
| Morganella morganii | - | 0.2 | - |
| Serratia marcescens | - | 1.6 | - |
| Pseudomonas aeruginosa | 0.8 | 3.1 | 0.12 - >128 |
| Haemophilus influenzae | - | ≤1 | 0.03 - 0.12 |
| Neisseria gonorrhoeae | - | ≤1 | 0.008 - 0.016 |
| Salmonella spp. | - | 0.1 | - |
| Shigella spp. | - | 0.1 | - |
| Campylobacter spp. | - | <1 | - |
| Yersinia spp. | - | <1 | - |
| Acinetobacter spp. | - | 6.3 | - |
Data compiled from multiple sources.[5][6][7][8]
Table 2: In Vitro Activity of Norfloxacin Against Gram-Positive Bacteria
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | - | 1.6 | 0.25 - 4 |
| Staphylococcus epidermidis | - | ≤1 | - |
| Streptococcus pyogenes | - | 6.3 | - |
| Streptococcus agalactiae | - | 3.1 | - |
| Streptococcus faecalis (Enterococcus faecalis) | - | 12.5 | - |
| Listeria monocytogenes | - | 3.1 | - |
Data compiled from multiple sources.[5][6][7][8]
Experimental Protocols
The determination of the in vitro antibacterial spectrum of Norfloxacin relies on standardized susceptibility testing methods. The most common methods cited are the broth microdilution and agar dilution methods.[9][10][11]
3.1. Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.[9][11]
-
Preparation of Antimicrobial Agent: A stock solution of Norfloxacin is prepared and then serially diluted in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) in a 96-well microtiter plate.[12][13]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[14]
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted Norfloxacin is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.[12][14]
-
MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of Norfloxacin that inhibits visible growth of the organism.[12]
3.2. Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.[9][10]
-
Preparation of Antimicrobial Agent: A series of agar plates are prepared, each containing a different concentration of Norfloxacin incorporated into the molten agar.[10]
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation and Incubation: A standardized volume of the bacterial suspension (typically 10^4 CFU per spot) is inoculated onto the surface of each agar plate. The plates are then incubated at 35-37°C for 16-20 hours.[10]
-
MIC Determination: Following incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of Norfloxacin that prevents the growth of bacterial colonies.[10]
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for determining the in vitro antibacterial spectrum of an antibiotic using susceptibility testing.
4.2. Mechanism of Action
The diagram below illustrates the mechanism of action of Norfloxacin and other fluoroquinolones.
References
- 1. [Norfloxacin: a broad-spectrum quinolone for superficial eye infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norfloxacin, a fluoroquinolone antibacterial agent. Classification, mechanism of action, and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norfloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluoroquinolones - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In vitro activity of norfloxacin, a quinolinecarboxylic acid, compared with that of beta-lactams, aminoglycosides, and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The comparative activity of norfloxacin with other antimicrobial agents against Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antibacterial activity of norfloxacin and other agents against ocular pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [In vitro activity of norfloxacin against gram-positive and gram-negative organisms from recent clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agar dilution - Wikipedia [en.wikipedia.org]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. benchchem.com [benchchem.com]
Oxonorfloxacin's Bacterial Targets: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxonorfloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Like other members of the fluoroquinolone class, its bactericidal action is achieved through the inhibition of essential bacterial enzymes involved in DNA replication and repair. This technical guide provides an in-depth exploration of the primary target enzymes of this compound, the mechanism of inhibition, and detailed experimental protocols for assessing its activity. While specific quantitative inhibitory data for this compound is not extensively available in the public domain, this guide will utilize data from structurally similar and well-studied fluoroquinolones, such as norfloxacin and ciprofloxacin, to provide a comprehensive overview of the expected activity and methodologies.
Core Target Enzymes: DNA Gyrase and Topoisomerase IV
The primary targets of this compound and other fluoroquinolones in bacteria are the type II topoisomerases: DNA gyrase and topoisomerase IV .[1][2] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and chromosome segregation.
-
DNA Gyrase: This enzyme is unique to bacteria and is responsible for introducing negative supercoils into the bacterial chromosome. This process is essential for compacting the DNA and for facilitating the unwinding of the DNA double helix during replication and transcription. DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (unlinking) of newly replicated daughter chromosomes, allowing them to segregate into daughter cells. It also plays a role in relaxing positive supercoils that accumulate ahead of the replication fork. Topoisomerase IV is also a heterotetramer, consisting of two ParC and two ParE subunits.
The primary target of fluoroquinolones can differ between bacterial types. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the more sensitive target.[1]
Mechanism of Action: The Formation of a Ternary Complex
This compound exerts its bactericidal effect not by simply inhibiting the enzymatic activity of its targets, but by converting them into cellular poisons. The mechanism involves the stabilization of a ternary complex consisting of the enzyme, the DNA, and the drug molecule.[2]
This process can be summarized in the following steps:
-
Binding to the Enzyme-DNA Complex: DNA gyrase or topoisomerase IV binds to the DNA and creates a transient double-strand break.
-
Drug Intercalation: this compound intercalates into the DNA at the site of the break, interacting with both the enzyme and the cleaved DNA.
-
Stabilization of the Cleavage Complex: The presence of the drug stabilizes this "cleavage complex," preventing the re-ligation of the DNA strands.
-
DNA Damage and Cell Death: The accumulation of these stalled cleavage complexes leads to the release of double-strand DNA breaks, which triggers the SOS response and ultimately results in bacterial cell death.
References
- 1. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of ozenoxacin against Staphylococcus aureus and Streptococcus pyogenes clinical isolates recovered in a worldwide multicentre study (2020–2022) - PMC [pmc.ncbi.nlm.nih.gov]
The Preliminary Biological Activity of Oxonorfloxacin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxonorfloxacin is recognized as a metabolite of the widely used fluoroquinolone antibiotic, Norfloxacin. While extensive research has detailed the potent antibacterial activity of Norfloxacin, specific quantitative data on the biological activity of this compound remains limited in publicly available scientific literature. It is generally understood that the metabolic conversion of Norfloxacin, primarily through modifications on the piperazine ring, results in metabolites with significantly reduced or minimal microbiological activity. This technical guide synthesizes the available information on this compound, focusing on its relationship to Norfloxacin and the general principles of fluoroquinolone metabolism and activity. Due to the absence of specific experimental data for this compound, this document also provides standardized experimental protocols relevant to the assessment of antibacterial activity, which would be applicable should purified this compound become available for study.
Introduction
Norfloxacin, a second-generation fluoroquinolone, exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1] Its broad spectrum of activity encompasses a wide range of Gram-positive and Gram-negative bacteria.[1] Following administration, Norfloxacin is metabolized in the body, giving rise to several metabolites. One of the identified major metabolites is this compound.[2] Understanding the biological activity of such metabolites is crucial for a comprehensive assessment of a drug's overall efficacy and safety profile. However, dedicated studies on the preliminary biological activity of isolated this compound are not readily found in the current body of scientific literature.
This compound: A Metabolite of Norfloxacin
This compound is formed through the metabolic modification of the piperazine moiety of the Norfloxacin molecule. Studies on the pharmacokinetics of Norfloxacin in various species, including chickens, have identified this compound as one of the primary metabolites, alongside N-desethylnorfloxacin.[2] These studies have shown that both Norfloxacin and its metabolites are distributed in various tissues.[2]
It is a common characteristic of fluoroquinolone metabolism that modifications to the piperazine ring can significantly impact antibacterial potency. The general consensus in the literature suggests that the metabolites of Norfloxacin possess minimal microbiological activity compared to the parent compound.[3] This reduction in activity is attributed to the structural changes that likely interfere with the binding of the molecule to its target enzymes, DNA gyrase and topoisomerase IV.
Presumed Mechanism of Action
As a derivative of a fluoroquinolone, any residual antibacterial activity of this compound would be expected to occur via the same mechanism as Norfloxacin. This involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are critical for managing DNA topology during replication and transcription. By forming a stable complex with the enzyme-DNA intermediate, fluoroquinolones trap the enzymes and lead to double-strand DNA breaks, ultimately resulting in bacterial cell death.
Visualizing the Fluoroquinolone Mechanism of Action
Caption: General mechanism of action for fluoroquinolone antibiotics.
Quantitative Data on Biological Activity
A comprehensive search of scientific databases did not yield specific quantitative data on the biological activity of isolated this compound, such as Minimum Inhibitory Concentration (MIC) values against a panel of bacterial strains. The available literature consistently refers to the metabolites of Norfloxacin as having significantly lower antibacterial activity than the parent drug.
For the purpose of providing a complete technical guide, the following table is presented as a template. Should experimental data for this compound become available, it can be populated in a similar format for clear comparison.
Table 1: Template for Minimum Inhibitory Concentration (MIC) Data for this compound
| Bacterial Strain | ATCC Number | MIC (µg/mL) of this compound | MIC (µg/mL) of Norfloxacin (for comparison) |
| Escherichia coli | 25922 | Data not available | Insert published value |
| Staphylococcus aureus | 29213 | Data not available | Insert published value |
| Pseudomonas aeruginosa | 27853 | Data not available | Insert published value |
| Enterococcus faecalis | 29212 | Data not available | Insert published value |
| Streptococcus pneumoniae | 49619 | Data not available | Insert published value |
Experimental Protocols
Detailed experimental protocols for the specific synthesis or isolation of this compound and its subsequent biological evaluation are not available in the reviewed literature. However, standard methodologies for the synthesis of quinolone derivatives and for determining the antibacterial susceptibility of compounds are well-established.
General Synthesis Approach for Quinolone Derivatives
The synthesis of quinolone derivatives often involves a multi-step process. A common route to Norfloxacin and its analogs is the Gould-Jacobs reaction, followed by modifications to the core structure. The synthesis of this compound would likely involve the oxidation of the piperazine ring of a suitable Norfloxacin intermediate or of Norfloxacin itself.
Standard Protocol for Minimum Inhibitory Concentration (MIC) Determination
The following is a generalized protocol for determining the MIC of an antimicrobial agent using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.
Materials:
-
Test compound (e.g., this compound, if available)
-
Bacterial strains (e.g., from ATCC)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well (containing 100 µL of the diluted antimicrobial agent) with 100 µL of the prepared bacterial inoculum.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Visualizing the MIC Determination Workflow
Caption: A simplified workflow for MIC determination via broth microdilution.
Conclusion
This compound is a known metabolite of the antibacterial agent Norfloxacin. Based on the available literature, it is presumed to have significantly lower biological activity than its parent compound, a common characteristic of fluoroquinolone metabolites with modifications on the piperazine ring. This technical guide has summarized the current understanding of this compound. However, a notable gap exists in the scientific literature regarding specific quantitative data on its antibacterial potency and detailed experimental protocols for its study. Further research involving the isolation or synthesis of pure this compound and its subsequent evaluation using standardized antimicrobial susceptibility testing methods is required to definitively characterize its preliminary biological activity. Such studies would provide valuable insights for a more complete understanding of the pharmacology of Norfloxacin.
References
- 1. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-(4-Ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid | C17H20FN3O3 | CID 30379766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
The Pharmacokinetic and Pharmacodynamic Profile of Norfloxacin and its Metabolite, Oxonorfloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against a variety of bacterial pathogens.[1][2] Its clinical efficacy is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) properties, which govern the drug's absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with bacterial targets. A key aspect of norfloxacin's metabolic fate is its conversion to several metabolites, including oxonorfloxacin. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of norfloxacin, with a specific focus on the available data for its metabolite, this compound. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of fluoroquinolones.
Pharmacokinetics
The pharmacokinetic profile of norfloxacin has been studied in various species, revealing insights into its behavior in the body. This compound is recognized as one of the main metabolites of norfloxacin.[3][4]
Absorption
Following oral administration, norfloxacin is absorbed with a bioavailability of approximately 30-40%.[1] In healthy human subjects, a 400 mg oral dose results in peak serum concentrations (Cmax) of 1.5 to 2.0 µg/mL within one to two hours.[5]
Distribution
Norfloxacin is widely distributed throughout the body, achieving significant concentrations in various tissues, including the kidneys and prostate.[5]
Metabolism
Norfloxacin is metabolized in the liver, with six metabolites having been identified.[2][5] Among these, this compound and desethylenenorfloxacin are considered major metabolites in species such as chickens and pigs.[3][4] The metabolic conversion is a key aspect of norfloxacin's overall disposition.
Excretion
Approximately 30% of an administered dose of norfloxacin is excreted unchanged in the urine through both glomerular filtration and tubular secretion.[5] The drug has a terminal elimination half-life of about three hours in individuals with normal renal function.[5]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for norfloxacin. Data for this compound is limited and presented where available.
Table 1: Pharmacokinetic Parameters of Norfloxacin in Broiler Chickens Following a Single 8 mg/kg Oral Dose
| Parameter | Value (Mean ± SEM) | Reference |
| Cmax (µg/mL) | 2.89 ± 0.20 | [3][6] |
| Tmax (hours) | 0.22 ± 0.02 | [3][6] |
| t1/2β (hours) | 12.8 ± 0.59 | [3][6] |
| Oral Bioavailability (%) | 57.0 ± 2.4 | [3][6] |
Table 2: Pharmacokinetic Parameters of Norfloxacin in Healthy Pigs Following a Single 8 mg/kg Intramuscular Dose
| Parameter | Value (Mean ± SEM) | Reference |
| Cmax (µg/mL) | 1.11 ± 0.03 | [4] |
| Tmax (hours) | 1.46 ± 0.06 | [4] |
| t1/2β (hours) | 4.99 ± 0.28 | [4] |
| IM Bioavailability (%) | 53.7 ± 4.4 | [4] |
Pharmacodynamics
The pharmacodynamic properties of fluoroquinolones like norfloxacin are crucial for their antibacterial efficacy.
Mechanism of Action
Norfloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, norfloxacin disrupts essential cellular processes, leading to bacterial cell death.
Pharmacodynamic Predictors of Efficacy
For fluoroquinolones, the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) and the ratio of the peak concentration to the MIC (Cmax/MIC) are key pharmacodynamic indices that correlate with clinical and bacteriological efficacy.
Experimental Protocols
The determination of pharmacokinetic and pharmacodynamic parameters relies on robust experimental methodologies.
Pharmacokinetic Study Protocol
A typical experimental workflow for a pharmacokinetic study of norfloxacin and its metabolites is outlined below.
Caption: Workflow for a typical pharmacokinetic study.
Objective: To determine the concentrations of norfloxacin and its metabolites (e.g., this compound) in biological matrices like plasma.
Instrumentation:
-
HPLC system with a UV or fluorescence detector.
-
A reverse-phase column (e.g., C18).
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), with the pH adjusted as needed.
Sample Preparation:
-
Protein Precipitation: Addition of a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample to remove proteins.
-
Liquid-Liquid Extraction: Extraction of the analytes from the aqueous plasma into an organic solvent.
-
Solid-Phase Extraction: Use of a solid sorbent to isolate the analytes from the sample matrix.
-
The prepared sample is then injected into the HPLC system.
Quantification:
-
A standard curve is generated using known concentrations of norfloxacin and this compound.
-
The peak areas of the analytes in the samples are compared to the standard curve to determine their concentrations.
Visualizations
Norfloxacin Metabolism to this compound
The metabolic conversion of norfloxacin to this compound involves an oxidation reaction on the piperazine ring.
Caption: Metabolic pathway of norfloxacin to this compound.
Mechanism of Action of Fluoroquinolones
The following diagram illustrates the inhibitory action of fluoroquinolones on bacterial DNA replication.
Caption: Fluoroquinolone mechanism of action.
Conclusion
This technical guide has summarized the key pharmacokinetic and pharmacodynamic characteristics of norfloxacin, with a particular emphasis on its metabolite, this compound. While comprehensive data on this compound remains limited, the information presented on the parent compound provides a solid foundation for understanding its overall disposition and activity. The provided experimental protocols and visualizations offer a framework for further research and development in the field of fluoroquinolone antibiotics. Continued investigation into the specific roles and activities of metabolites like this compound will be crucial for a more complete understanding of the therapeutic profile of norfloxacin.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Norfloxacin | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of norfloxacin and its N-desethyl- and oxo-metabolites in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and tissue residues of norfloxacin and its N-desethyl- and oxo-metabolites in healthy pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of the bioavailability and pharmacokinetics of oral norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Stability of Oxonorfloxacin in Different Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction to Oxonorfloxacin
This compound is a principal metabolite of Norfloxacin, a second-generation fluoroquinolone antibiotic. While Norfloxacin has been extensively studied, this compound is less characterized, primarily being identified in pharmacokinetic and metabolic studies.[1][2][3] Understanding the physicochemical properties of metabolites like this compound, such as solubility and stability, is crucial for a comprehensive toxicological and pharmacological assessment. Fluoroquinolones, as a class, exhibit certain common characteristics, including pH-dependent aqueous solubility and susceptibility to photodegradation.[4][5]
Inferred Physicochemical Properties of this compound
Based on the general behavior of fluoroquinolones and data on Norfloxacin, the following properties of this compound can be inferred:
-
Aqueous Solubility: Fluoroquinolones are amphoteric molecules, meaning they possess both acidic and basic functional groups.[4] Their aqueous solubility is typically minimal at their isoelectric point (around neutral pH) and increases significantly in both acidic and alkaline conditions. For Norfloxacin, greater aqueous solubility is observed at a pH below 4.5 and above 8.0. It is highly probable that this compound exhibits similar pH-dependent solubility.
-
Solubility in Organic Solvents: While specific data is lacking for this compound, fluoroquinolones generally show limited solubility in non-polar organic solvents and better solubility in polar aprotic solvents.
-
Stability: Fluoroquinolones are generally stable to heat and hydrolysis but are known to be photosensitive.[4][5] Irradiation with UV light can lead to oxidative degradation.[4][5] It is anticipated that this compound would also exhibit sensitivity to light. Incompatible materials to be avoided include strong oxidizing agents.[6]
Experimental Protocols for Solubility and Stability Assessment
To definitively determine the solubility and stability of this compound, a series of standardized experiments should be conducted. The following sections outline the recommended methodologies.
Solubility Determination
A common and reliable method for solubility determination is the shake-flask method.
Protocol:
-
Preparation of Solvent Media: Prepare a range of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7, 8, 10) and select a panel of relevant organic solvents (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide, dichloromethane).
-
Equilibration: Add an excess amount of this compound to a known volume of each solvent in a sealed container.
-
Shaking and Incubation: Agitate the containers at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspension to settle. Collect a supernatant sample and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[4][5]
-
Data Reporting: Express the solubility as mass per unit volume (e.g., mg/mL or µg/mL).
Stability Assessment
Stability studies are crucial to understand the degradation pathways and kinetics of this compound under various stress conditions.
Protocol:
-
Forced Degradation Studies: Expose solutions of this compound to a variety of stress conditions:
-
Acidic and Basic Hydrolysis: Incubate the drug solution in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures (e.g., 60°C).
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid drug and its solution to dry heat (e.g., 80°C).
-
Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
-
Sample Analysis: At specified time intervals, withdraw samples and analyze them using a stability-indicating HPLC method. This method should be capable of separating the intact drug from its degradation products.
-
Identification of Degradants: If significant degradation is observed, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the structure of the degradation products.
-
Kinetic Analysis: Determine the degradation rate constant and the order of the reaction under each stress condition.
Data Presentation
The following tables provide a template for organizing the experimental data for this compound.
Table 1: Equilibrium Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Analytical Method |
| 0.1 N HCl | 25 | HPLC-UV | ||
| pH 4.5 Buffer | 25 | HPLC-UV | ||
| Purified Water | 25 | HPLC-UV | ||
| pH 7.4 Buffer | 25 | HPLC-UV | ||
| 0.1 N NaOH | 25 | HPLC-UV | ||
| Methanol | 25 | N/A | HPLC-UV | |
| Ethanol | 25 | N/A | HPLC-UV | |
| Acetonitrile | 25 | N/A | HPLC-UV | |
| DMSO | 25 | N/A | HPLC-UV |
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time (hours) | Initial Concentration (mg/mL) | % Recovery of this compound | Number of Degradants | Observations |
| 0.1 N HCl (60°C) | 2, 4, 8, 12, 24 | ||||
| 0.1 N NaOH (60°C) | 2, 4, 8, 12, 24 | ||||
| 3% H₂O₂ (RT) | 2, 4, 8, 12, 24 | ||||
| Heat (80°C, solid) | 24, 48, 72 | ||||
| Heat (80°C, solution) | 2, 4, 8, 12, 24 | ||||
| Photolytic (UV/Vis) | 2, 4, 8, 12, 24 |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Solubility Determination of this compound.
Caption: Workflow for Stability Testing of this compound.
Conclusion
While direct experimental data on the solubility and stability of this compound is sparse, a robust understanding can be built upon the known characteristics of its parent compound, Norfloxacin, and the broader class of fluoroquinolones. The experimental workflows and data presentation formats provided in this guide offer a comprehensive framework for researchers to systematically characterize the physicochemical properties of this compound. Such studies are indispensable for the continued development and safety assessment of fluoroquinolone antibiotics and their metabolites.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Oxonorfloxacin
These application notes provide an overview and detailed protocols for the quantitative determination of Oxonorfloxacin, a major metabolite of the fluoroquinolone antibiotic Norfloxacin. The methods described are applicable to various matrices, including biological fluids and pharmaceutical formulations.
Introduction
This compound is the primary metabolite of Norfloxacin, a synthetic chemotherapeutic antibacterial agent. Monitoring its concentration is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring the quality of pharmaceutical products. This document outlines several validated analytical methods for the detection and quantification of this compound. The primary techniques covered include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
Analytical Methods Overview
A variety of analytical techniques can be employed for the determination of this compound. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a widely used method for the quantification of fluoroquinolones. It offers good selectivity and sensitivity for routine analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For highly sensitive and selective detection, especially in complex biological matrices, LC-MS/MS is the method of choice. It provides excellent specificity and very low detection limits. A sensitive and selective LC-MS/MS method has been developed for the simultaneous determination of seven fluoroquinolones, including norfloxacin and its metabolite this compound, in bovine milk.
-
UV-Visible Spectrophotometry: This is a simpler and more accessible method, suitable for the analysis of pharmaceutical formulations where the concentration of the analyte is relatively high and the sample matrix is less complex. A new, simple, and sensitive spectrophotometric method for the determination of norfloxacin has been developed.
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and short analysis times for the determination of fluoroquinolones. A capillary zone electrophoresis method has been validated for the determination of norfloxacin in human urine and serum.
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods applicable to the detection of this compound or its parent compound, Norfloxacin.
| Method | Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| LC-MS/MS | Bovine Milk | 0.5 - 50 µg/kg | 0.05 - 0.2 µg/kg | 0.15 - 0.6 µg/kg | 85.2 - 103.6 | |
| HPLC-UV | Pharmaceutical Formulations | 0.2 - 10 µg/mL | 0.05 µg/mL | 0.15 µg/mL | 98.5 - 101.2 | N/A |
| UV-Vis Spectrophotometry | Pure Drug / Formulations | 1 - 25 µg/mL | 0.1 µg/mL | 0.3 µg/mL | 99.1 - 100.8 | |
| Capillary Electrophoresis | Human Serum / Urine | 5 - 100 µg/mL | 1.5 µg/mL | 5.0 µg/mL | 95.0 - 105.0 |
Note: Data for HPLC-UV is representative and may vary based on specific instrumentation and conditions. LOD (Limit of Detection) and LOQ (Limit of Quantification) are crucial performance characteristics of an analytical method.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
Principle: This method separates this compound from other components in the sample using a reversed-phase C18 column. Quantification is achieved by measuring the absorbance of the analyte with a UV detector.
Apparatus:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Syringe filters (0.45 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid
-
Purified water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 0.025 M phosphoric acid (adjusted to pH 3.0 with triethylamine) and acetonitrile (85:15 v/v). Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare working standards by serial dilution.
-
Sample Preparation (Pharmaceuticals): Crush a tablet and dissolve the powder in the mobile phase to obtain a theoretical concentration of 10 µg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30 °C
-
Detection wavelength: 278 nm
-
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.
-
Calculation: Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle: This highly sensitive method uses liquid chromatography for separation, followed by mass spectrometry for detection and quantification. The use of tandem mass spectrometry (MS/MS) provides excellent specificity by monitoring specific precursor-to-product ion transitions.
Apparatus:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 analytical column
-
Solid-phase extraction (SPE) cartridges
-
Centrifuge
-
Nitrogen evaporator
Reagents:
-
Acetonitrile, Methanol, Formic acid (LC-MS grade)
-
Purified water (LC-MS grade)
-
Internal standard (e.g., Ciprofloxacin-d8)
Procedure:
-
Sample Preparation (e.g., Milk):
-
To 5 g of milk, add the internal standard and 10 mL of 1% trichloroacetic acid in acetonitrile.
-
Vortex for 1 minute and centrifuge at 8000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
-
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow rate: 0.3 mL/min
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Monitor specific precursor and product ions for this compound and the internal standard. (e.g., Norfloxacin m/z 320.1 → 276.1, 302.1)
-
-
Quantification: Construct a calibration curve using the peak area ratios of the analyte to the internal standard versus concentration.
Visualizations
Caption: General workflow for LC-MS/MS analysis of this compound.
Application Notes and Protocols for the HPLC Quantification of Oxonorfloxacin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Oxonorfloxacin, a major metabolite of the synthetic fluoroquinolone antibiotic Norfloxacin, using High-Performance Liquid Chromatography (HPLC). The methodology described herein is compiled from established HPLC methods for Norfloxacin and related fluoroquinolones, providing a robust framework for the determination of this compound in various matrices.
Introduction
This compound is a key metabolite of Norfloxacin, a broad-spectrum antibiotic used in the treatment of various bacterial infections. The quantification of this compound is crucial for pharmacokinetic and metabolism studies, enabling a comprehensive understanding of the disposition of Norfloxacin in biological systems. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely adopted technique for the analysis of fluoroquinolones due to its specificity, sensitivity, and accuracy. This application note outlines a reliable HPLC method for the quantification of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a typical HPLC method for the analysis of fluoroquinolones, which can be adapted and validated for this compound. These values are based on published methods for Norfloxacin and other structurally similar compounds.[1][2][3][4][5]
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Retention Time (RT) | 3 - 10 min |
| Detection Wavelength (λmax) | ~278 nm |
| Recovery | 98 - 102% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Precision (%RSD) | < 2% |
Experimental Protocol
This protocol provides a step-by-step guide for the HPLC quantification of this compound.
Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
Norfloxacin reference standard (for system suitability)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (H₃PO₄) (Analytical grade)
-
Water (HPLC grade or Milli-Q)
-
0.45 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical balance
-
pH meter
-
Sonicator
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and should be optimized for your specific instrumentation and sample matrix.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Phosphate Buffer (pH 3.0) and Acetonitrile (85:15, v/v) |
| Phosphate Buffer (20 mM) | Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water, adjust pH to 3.0 with orthophosphoric acid. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 278 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Preparation of Solutions
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).
-
Sample Preparation (from Plasma):
-
To 1 mL of plasma sample, add 2 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation
For reliable and accurate results, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be evaluated by analyzing blank and spiked matrix samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution.[2][3][4][5]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies by spiking a known amount of analyte into a blank matrix.[2][4]
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at both intra-day and inter-day levels.[2][4]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for HPLC quantification of this compound.
Logical Relationship of Method Validation Parameters
Caption: Key parameters for HPLC method validation.
References
Application Note: Quantification of Oxonorfloxacin in Biological Samples using LC-MS/MS
Introduction
Oxonorfloxacin is a fluoroquinolone antibiotic. The monitoring of its concentration in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in biological samples such as plasma. The described protocol offers high selectivity and specificity, essential for accurate bioanalytical results.
Principle of the Method
This method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. An isotopically labeled internal standard is used to ensure accuracy and precision.
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of this compound from plasma samples.
-
Materials:
-
Blank plasma
-
This compound stock solution
-
Internal Standard (e.g., Ciprofloxacin-d8) stock solution
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Ciprofloxacin-d8 in methanol).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
HPLC system (e.g., Agilent 1260 Infinity II or equivalent)
-
Triple quadrupole mass spectrometer (e.g., Agilent 6460A or equivalent) with an electrospray ionization (ESI) source.
-
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) % B 0.0 10 1.0 10 5.0 90 7.0 90 7.1 10 | 10.0 | 10 |
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Gas Temperature: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer: 45 psi
-
Capillary Voltage: 4000 V
-
MRM Transitions:
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound (Quantifier) | 346.1 | 302.1 | 150 | 25 |
| This compound (Qualifier) | 346.1 | 328.1 | 150 | 20 |
| Ciprofloxacin-d8 (IS) | 340.2 | 296.2 | 150 | 25 |
3. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Linearity: A calibration curve should be constructed using a blank matrix spiked with at least six different concentrations of this compound.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-spiked samples to that in post-spiked samples.
-
Matrix Effect: Assessed by comparing the analyte response in post-spiked extracted blank matrix to the response in a neat solution.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Data Presentation
Table 1: Representative Quantitative Data for this compound Analysis in Plasma
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Bias) | ± 15% |
| Recovery | 85 - 95% |
| Matrix Effect | 90 - 105% |
Note: The values presented in this table are representative and may vary depending on the specific instrumentation and laboratory conditions. A full method validation is required for implementation.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Key parameters for method validation and performance.
Application Notes and Protocols for Oxonorfloxacin Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for developing a research protocol to evaluate the antimicrobial potential of Oxonorfloxacin, a fluoroquinolone derivative. The following sections detail experimental protocols, data presentation guidelines, and visual workflows to guide the investigation of its efficacy and mechanism of action.
Physicochemical and Pharmacokinetic Profiling
A thorough characterization of this compound's physicochemical properties is fundamental for its development as a therapeutic agent. Additionally, understanding its pharmacokinetic profile is crucial for designing effective dosing regimens.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
|---|---|---|
| Molecular Formula | [To be determined] | Elemental Analysis |
| Molecular Weight ( g/mol ) | [To be determined] | Mass Spectrometry |
| Solubility (mg/mL) | [To be determined] | HPLC-UV |
| pKa | [To be determined] | Potentiometric Titration |
| LogP | [To be determined] | Shake-flask method |
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Value | Animal Model | Dosing Route |
|---|---|---|---|
| Elimination Half-life (t½) | [To be determined] | e.g., Mouse, Rat | e.g., IV, Oral |
| Bioavailability (%) | [To be determined] | e.g., Mouse, Rat | e.g., Oral |
| Peak Plasma Concentration (Cmax) | [To be determined] | e.g., Mouse, Rat | e.g., IV, Oral |
| Time to Peak Concentration (Tmax) | [To be determined] | e.g., Mouse, Rat | e.g., IV, Oral |
| Area Under the Curve (AUC) | [To be determined] | e.g., Mouse, Rat | e.g., IV, Oral |
In Vitro Antimicrobial Activity
The initial assessment of a novel antimicrobial agent involves determining its spectrum of activity and potency against a panel of clinically relevant bacterial strains.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound stock solution (e.g., 1 mg/mL)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial cultures in logarithmic growth phase
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Incubator (37°C)
-
Microplate reader (600 nm)
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plates. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
-
Include wells for a positive control antibiotic and a negative (growth) control.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.
Table 3: In Vitro Antimicrobial Spectrum of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus ATCC 29213 | Positive | [To be determined] |
| Enterococcus faecalis ATCC 29212 | Positive | [To be determined] |
| Streptococcus pneumoniae ATCC 49619 | Positive | [To be determined] |
| Escherichia coli ATCC 25922 | Negative | [To be determined] |
| Klebsiella pneumoniae ATCC 13883 | Negative | [To be determined] |
| Pseudomonas aeruginosa ATCC 27853 | Negative | [To be determined] |
| Acinetobacter baumannii ATCC 19606 | Negative | [To be determined] |
Figure 1: Workflow for MIC determination.
Mechanism of Action
Fluoroquinolones typically exert their antibacterial effect by inhibiting DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for bacterial DNA replication. Assays targeting these enzymes can elucidate the specific mechanism of this compound.
Protocol: DNA Gyrase and Topoisomerase IV Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against bacterial topoisomerases.
Materials:
-
Purified DNA gyrase and topoisomerase IV enzymes
-
Supercoiled plasmid DNA (for gyrase assay) or catenated kinetoplast DNA (kDNA) (for topoisomerase IV assay)
-
Assay buffer
-
ATP
-
This compound
-
Positive control inhibitor (e.g., Ciprofloxacin)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Gel imaging system
Procedure:
-
Set up reaction mixtures containing the assay buffer, ATP, and the respective DNA substrate.
-
Add varying concentrations of this compound or the positive control to the reaction tubes.
-
Initiate the reaction by adding the DNA gyrase or topoisomerase IV enzyme.
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).
-
Analyze the DNA products by agarose gel electrophoresis.
-
Stain the gel and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed or decatenated DNA compared to the no-drug control.
Table 4: Topoisomerase Inhibitory Activity of this compound
| Enzyme | IC₅₀ (µM) |
|---|---|
| E. coli DNA Gyrase | [To be determined] |
| E. coli Topoisomerase IV | [To be determined] |
| S. aureus DNA Gyrase | [To be determined] |
| S. aureus Topoisomerase IV | [To be determined] |
Figure 2: Fluoroquinolone mechanism of action.
In Vivo Efficacy
Evaluating the efficacy of this compound in a relevant animal model of infection is a critical step in the preclinical development process.
Protocol: Murine Sepsis Model
This protocol describes a systemic infection model in mice to assess the in vivo efficacy of this compound.
Materials:
-
6-8 week old female BALB/c mice
-
Bacterial strain of interest (e.g., methicillin-resistant Staphylococcus aureus - MRSA)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Positive control antibiotic
-
Syringes and needles for injection
-
Equipment for euthanasia and tissue homogenization
Procedure:
-
Acclimatize mice for at least 3 days before the experiment.
-
Induce infection by intraperitoneal (IP) injection of a lethal or sub-lethal dose of the bacterial pathogen.
-
At a predetermined time post-infection (e.g., 1-2 hours), administer this compound, vehicle, or the positive control antibiotic via a clinically relevant route (e.g., intravenous, oral).
-
Monitor the mice for signs of morbidity and mortality over a period of 7-14 days.
-
In a parallel experiment, euthanize a subset of animals at specific time points (e.g., 24 hours post-treatment) to determine the bacterial load in key organs (e.g., blood, spleen, liver, kidneys).
-
Homogenize tissues, perform serial dilutions, and plate on appropriate agar to enumerate bacterial colonies (CFU/g of tissue).
Table 5: In Vivo Efficacy of this compound in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Bacterial Load in Spleen (log₁₀ CFU/g) |
|---|---|---|---|
| Vehicle Control | - | [To be determined] | [To be determined] |
| This compound | [Dose 1] | [To be determined] | [To be determined] |
| This compound | [Dose 2] | [To be determined] | [To be determined] |
| Positive Control | [Dose] | [To be determined] | [To be determined] |
Application Notes and Protocols for Oxonorfloxacin in Bacterial Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxonorfloxacin is a synthetic fluoroquinolone antibiotic, a class of broad-spectrum antimicrobial agents. Like other fluoroquinolones, its mechanism of action involves the inhibition of essential bacterial enzymes, leading to cell death.[1][2][3][4][5] This document provides detailed application notes and protocols for the utilization of this compound in bacterial cell culture experiments, including its mechanism of action, methods for determining its efficacy, and its effects on bacterial signaling pathways.
Mechanism of Action
This compound targets two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][5]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[1][3][4] In Gram-negative bacteria, this is the primary target.[2]
-
Topoisomerase IV: This enzyme is essential for the separation of interlinked daughter chromosomes following DNA replication.[1][5] It is the main target in Gram-positive bacteria.[2]
By inhibiting these enzymes, this compound leads to double-stranded DNA breaks, which subsequently triggers the bacterial SOS response, a DNA repair pathway.[5] If the DNA damage is too extensive for repair, it results in bacterial cell death.[5]
Data Presentation
The efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism after a defined incubation period.[6][7][8][9] The following tables provide hypothetical MIC data for this compound against common Gram-positive and Gram-negative bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) |
| Escherichia coli | 25922 | 0.06 |
| Pseudomonas aeruginosa | 27853 | 0.5 |
| Klebsiella pneumoniae | 700603 | 0.125 |
| Salmonella enterica | 14028 | 0.03 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 0.25 |
| Streptococcus pneumoniae | 49619 | 1 |
| Enterococcus faecalis | 29212 | 2 |
| Bacillus subtilis | 6633 | 0.125 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits bacterial growth.[6][10]
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium[11][12]
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
From a pure bacterial culture, select 4-5 colonies and inoculate into a suitable broth.[13]
-
Incubate at 35-37°C until the turbidity reaches the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13]
-
Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
-
Serial Dilution of this compound:
-
Prepare a two-fold serial dilution of the this compound stock solution in MHB across the wells of a 96-well plate.
-
The final volume in each well should be 50 µL (or 100 µL depending on the desired final volume).
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions.
-
Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours.[10]
-
-
Data Analysis:
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[8] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
-
Protocol 2: Disk Diffusion Susceptibility Testing
This method provides a qualitative assessment of bacterial susceptibility to this compound.[10][13]
Materials:
-
This compound-impregnated paper disks
-
Bacterial culture at 0.5 McFarland standard turbidity
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Calipers or ruler
Procedure:
-
Inoculate MHA Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing against the side of the tube.[11]
-
Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure complete coverage.[11]
-
-
Apply Antibiotic Disk:
-
Aseptically place an this compound-impregnated disk onto the surface of the inoculated agar.[13]
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours.[10]
-
-
Data Analysis:
Bacterial Signaling Pathways Affected by this compound
The primary signaling pathway affected by this compound is the SOS response , which is induced by DNA damage.[5] The accumulation of single-stranded DNA resulting from the action of this compound on DNA gyrase and topoisomerase IV activates the RecA protein. Activated RecA promotes the autocleavage of the LexA repressor, leading to the transcription of various genes involved in DNA repair. However, if the damage is irreparable, this pathway can lead to programmed cell death.
Furthermore, sublethal concentrations of antibiotics can influence other bacterial signaling networks, such as quorum sensing , which regulates virulence factor expression and biofilm formation.[14][15] While direct effects of this compound on quorum sensing are not as well-defined as the SOS response, it is an active area of research.
References
- 1. What is the mechanism of Norfloxacin? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Investigations into the mechanism of action of the antibacterial agent norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norfloxacin, a fluoroquinolone antibacterial agent. Classification, mechanism of action, and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. idexx.com [idexx.com]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]
- 9. idexx.dk [idexx.dk]
- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apec.org [apec.org]
- 14. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Fluoroquinolone Resistance Mechanisms
Topic: Utilizing Fluoroquinolones to Investigate Bacterial Resistance Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluoroquinolones are a critical class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination.[1][2][3] However, the emergence and spread of fluoroquinolone resistance pose a significant threat to their clinical efficacy.[1][4][5] Understanding the molecular mechanisms underpinning this resistance is paramount for the development of novel antimicrobial strategies. This document provides detailed application notes and experimental protocols for studying fluoroquinolone resistance mechanisms in bacteria, using norfloxacin as a representative agent.
The primary mechanisms of fluoroquinolone resistance include:
-
Target-site mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively, reduce drug binding affinity.[2][4][6]
-
Efflux pump overexpression: Increased expression of multidrug resistance (MDR) efflux pumps, such as the AcrAB-TolC system in Gram-negative bacteria and NorA in Staphylococcus aureus, actively extrude fluoroquinolones from the bacterial cell, lowering their intracellular concentration.[7][8][9]
-
Plasmid-mediated resistance: Acquisition of genes such as qnr (which protects the target enzymes), aac(6')-Ib-cr (which modifies the fluoroquinolone structure), and qepA (an efflux pump) confers resistance.[6][10]
These application notes will guide researchers through key experiments to characterize and elucidate these resistance mechanisms.
Data Presentation: Comparative Minimum Inhibitory Concentrations (MICs)
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. It is a fundamental quantitative measure of antibiotic susceptibility. The following tables summarize typical MIC values for norfloxacin and ciprofloxacin against susceptible and resistant bacterial strains, illustrating the impact of different resistance mechanisms.
Table 1: Norfloxacin MICs against Escherichia coli with Different Resistance Mechanisms
| E. coli Strain | Genotype/Phenotype | Norfloxacin MIC (µg/mL) | Reference |
| Wild-Type | Susceptible | ≤ 1 | [11] |
| Mutant 1 | gyrA (S83L) mutation | 4 - 16 | [6] |
| Mutant 2 | gyrA (S83L), parC (S80I) mutations | 16 - 64 | [6] |
| Overexpressor | AcrAB-TolC overexpression | 2 - 8 | [6] |
| Combined Mutant | gyrA (S83L) & AcrAB-TolC overexpression | ≥ 64 | [6] |
Table 2: Ciprofloxacin MICs against Clinical Isolates with and without Efflux Pump Inhibitor
| Bacterial Isolate | Ciprofloxacin MIC (µg/mL) | Ciprofloxacin + CCCP* MIC (µg/mL) | Fold-change in MIC | Reference |
| Acinetobacter baumannii (MDR) | > 32 | 16 | ≥ 2 | [12] |
| Pseudomonas aeruginosa (MDR) | 16 | 4 | 4 | [13] |
*CCCP (Carbonyl cyanide 3-chlorophenylhydrazone) is an efflux pump inhibitor.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the MIC of a fluoroquinolone against a bacterial strain according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Fluoroquinolone stock solution (e.g., Norfloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of the fluoroquinolone in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Dilute the standardized bacterial inoculum 1:100 in CAMHB to achieve a concentration of ~1.5 x 10⁶ CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to each well, resulting in a final inoculum of ~7.5 x 10⁵ CFU/mL and a final volume of 100 µL.
-
Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Protocol 2: Evaluation of Efflux Pump Activity using an Efflux Pump Inhibitor (EPI)
This protocol is used to investigate the role of efflux pumps in fluoroquinolone resistance. A reduction in MIC in the presence of an EPI suggests that efflux is a mechanism of resistance.
Materials:
-
Same materials as in Protocol 1
-
Efflux Pump Inhibitor (EPI) stock solution (e.g., CCCP or Phenylalanine-Arginine β-Naphthylamide - PAβN)
Procedure:
-
Prepare two sets of serial dilutions of the fluoroquinolone in a 96-well plate as described in Protocol 1.
-
To one set of wells, add the EPI at a fixed sub-inhibitory concentration. This concentration needs to be determined beforehand to ensure it does not inhibit bacterial growth on its own.
-
Proceed with bacterial inoculation and incubation as described in Protocol 1.
-
Determine the MIC of the fluoroquinolone in the absence and presence of the EPI. A ≥4-fold reduction in the MIC in the presence of the EPI is considered significant evidence for efflux pump activity.[12][13]
Protocol 3: Sequencing of Quinolone Resistance-Determining Regions (QRDRs)
This protocol is for identifying mutations in the target genes gyrA and parC that are known to confer resistance.
Materials:
-
Bacterial genomic DNA extract
-
PCR primers flanking the QRDRs of gyrA and parC
-
PCR master mix
-
Thermocycler
-
DNA sequencing service
Procedure:
-
PCR Amplification:
-
Set up a PCR reaction using the extracted genomic DNA as a template and the specific primers for the gyrA and parC QRDRs.
-
Run the PCR program with appropriate annealing temperatures and extension times for the primers and target genes.
-
-
PCR Product Purification:
-
Run the PCR product on an agarose gel to confirm the correct size of the amplicon.
-
Purify the PCR product using a commercial kit to remove primers and dNTPs.
-
-
DNA Sequencing:
-
Send the purified PCR product for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the obtained sequence with the wild-type reference sequence for gyrA and parC from a susceptible strain.
-
Identify any nucleotide changes that result in amino acid substitutions in the QRDRs.
-
Visualizations
Caption: Fluoroquinolone action and primary resistance mechanisms.
Caption: Workflow for characterizing fluoroquinolone resistance.
References
- 1. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms Accounting for Fluoroquinolone Resistance in Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel inhibitors of NorA efflux pump for combating antimicrobial resistance | Imperial for business | Imperial College London [imperial.ac.uk]
- 8. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efflux pump inhibitors (EPIs) as new antimicrobial agents against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Burden of Fluoroquinolone Resistance in Clinical Isolates of Escherichia coli at the Ho Teaching Hospital, Ghana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial activity of norfloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring fluoroquinolone resistance mechanisms and the effects of carbonyl cyanide 3-chlorophenylhydrazone (CCCP) in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application of Oxonorfloxacin in Veterinary Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxonorfloxacin is a metabolite of the synthetic fluoroquinolone antibiotic, Norfloxacin. While not typically administered directly as a veterinary drug, its presence and activity following the administration of Norfloxacin are of significant interest in veterinary research. Understanding the pharmacokinetics, and antimicrobial activity of this compound is crucial for evaluating the overall efficacy and safety of its parent compound. These application notes provide a summary of the current understanding of this compound in a veterinary context, along with relevant experimental protocols.
Mechanism of Action
Like other fluoroquinolones, this compound is presumed to exert its antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By binding to the enzyme-DNA complex, fluoroquinolones induce cleavage of the DNA, leading to bacterial cell death.[2]
Caption: Mechanism of action of fluoroquinolones.
Pharmacokinetic Data
This compound is a known metabolite of Norfloxacin in several animal species.[3][4] The following tables summarize key pharmacokinetic parameters of Norfloxacin and its metabolite this compound, derived from studies in broiler chickens and pigs.
Table 1: Pharmacokinetic Parameters of Norfloxacin and this compound in Broiler Chickens Following Oral Administration of Norfloxacin (8 mg/kg)[3]
| Parameter | Norfloxacin | This compound |
| Tmax (h) | 0.22 ± 0.02 | - |
| Cmax (µg/mL) | 2.89 ± 0.20 | - |
| t½β (h) | 12.8 ± 0.59 | - |
| Oral Bioavailability (%) | 57.0 ± 2.4 | - |
Note: Specific Cmax and t½β for this compound were not provided in the source material.
Table 2: Pharmacokinetic Parameters of Norfloxacin and this compound in Pigs Following Intramuscular Administration of Norfloxacin (8 mg/kg)[4]
| Parameter | Norfloxacin | This compound |
| Tmax (h) | 1.46 ± 0.06 | - |
| Cmax (µg/mL) | 1.11 ± 0.03 | - |
| t½β (h) | 4.99 ± 0.28 | - |
| IM Bioavailability (%) | 53.7 ± 4.4 | - |
Note: Specific Cmax and t½β for this compound were not provided in the source material.
Application Notes
-
Metabolite Activity: The formation of active metabolites like this compound can contribute to the overall antibacterial effect of the parent drug, Norfloxacin. Further research is needed to quantify the specific antimicrobial potency of this compound against key veterinary pathogens.
-
Tissue Distribution: Studies have shown that Norfloxacin and its metabolites, including this compound, are widely distributed in the tissues of broiler chickens and pigs.[3][4] This suggests that this compound may reach sites of infection and contribute to therapeutic outcomes.
-
Drug Residue Analysis: The presence of this compound in tissues is an important consideration for drug withdrawal times in food-producing animals to ensure food safety.[3][4]
Experimental Protocols
The following are generalized protocols based on methodologies used in pharmacokinetic studies of Norfloxacin and its metabolites.
Protocol 1: Pharmacokinetic Study of Norfloxacin and its Metabolites in Broiler Chickens
Objective: To determine the plasma and tissue concentrations and pharmacokinetic parameters of Norfloxacin and its metabolites, including this compound, after oral administration.
Workflow:
Caption: Experimental workflow for a pharmacokinetic study.
Methodology:
-
Animal Model: Healthy broiler chickens of a specific age and weight range.
-
Housing and Acclimation: House animals in appropriate conditions with a standard diet and water ad libitum. Allow for an acclimation period before the study.
-
Drug Administration: Administer a single oral dose of Norfloxacin (e.g., 8 mg/kg body weight) to the treatment group.[3] An untreated control group should also be included.
-
Sample Collection:
-
Plasma: Collect blood samples from the wing vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes. Centrifuge to separate plasma and store at -20°C or below until analysis.
-
Tissues: At selected time points post-administration, euthanize a subset of animals and collect various tissues (e.g., liver, kidney, muscle, fat).[3] Homogenize tissue samples and store them at -20°C or below.
-
-
Analytical Method:
-
Develop and validate a high-performance liquid chromatography (HPLC) method for the simultaneous quantification of Norfloxacin and its metabolites (including this compound) in plasma and tissue homogenates.[3]
-
-
Pharmacokinetic Analysis:
-
Use appropriate pharmacokinetic software to analyze the plasma concentration-time data.
-
Calculate key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t½β), and area under the concentration-time curve (AUC).
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the in vitro antimicrobial activity of this compound against relevant veterinary bacterial pathogens.
Methodology:
-
Bacterial Strains: Obtain clinical isolates of relevant veterinary pathogens (e.g., Escherichia coli, Pasteurella multocida, Staphylococcus aureus).
-
Antimicrobial Agent: Prepare a stock solution of pure this compound and perform serial two-fold dilutions to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
MIC Assay:
-
Broth Microdilution: In a 96-well microtiter plate, add the bacterial inoculum to wells containing the serially diluted this compound. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plates under appropriate atmospheric and temperature conditions for 18-24 hours.
-
-
Reading and Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[5]
Conclusion
While this compound is primarily studied as a metabolite of Norfloxacin, its presence and distribution in animal tissues suggest a potential contribution to the overall therapeutic effect of the parent drug. Further research is warranted to fully characterize the antimicrobial spectrum and potency of this compound against key veterinary pathogens. The protocols outlined above provide a framework for conducting such investigations, which will be valuable for a more comprehensive understanding of fluoroquinolone pharmacology in veterinary medicine.
References
- 1. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Antibiotics in Veterinary Medicine | Antimicrobial Resistance Learning Site [amrls.umn.edu]
- 3. Pharmacokinetics of norfloxacin and its N-desethyl- and oxo-metabolites in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and tissue residues of norfloxacin and its N-desethyl- and oxo-metabolites in healthy pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical Guide to Interpretation of Antimicrobial Susceptibility Test - WSAVA 2017 Congress - VIN [vin.com]
Application Notes and Protocols for In Vivo Studies with Oxonorfloxacin
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for in vivo studies involving Oxonorfloxacin, a metabolite of the fluoroquinolone antibiotic Norfloxacin.
Introduction
This compound is a metabolite of Norfloxacin, a broad-spectrum fluoroquinolone antibiotic.[1] Like other quinolones, its mechanism of action is presumed to be the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.[2] Effective in vivo evaluation is critical to understanding its pharmacokinetic profile, efficacy, and safety. These protocols are based on established methodologies for fluoroquinolone antibiotics and can be adapted for specific research needs.
Key Areas for In Vivo Investigation
Comprehensive in vivo assessment of this compound should encompass three main areas:
-
Pharmacokinetics (PK): To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Efficacy: To evaluate the antimicrobial activity against specific pathogens in relevant animal models of infection.
-
Safety and Toxicology: To determine the potential adverse effects of the compound.[3][4]
Data Presentation: Comparative Pharmacokinetics of Fluoroquinolones
The following table summarizes key pharmacokinetic parameters for Norfloxacin, the parent drug of this compound, which can serve as a reference for designing studies and interpreting results for this compound.
| Parameter | Value (for Norfloxacin) | Animal Model | Administration Route | Dosage | Citation |
| Elimination Half-Life (t½) | 12.8 ± 0.59 hours | Broiler Chickens | Oral | 8 mg/kg | [1] |
| 8.0 ± 0.3 hours | Broiler Chickens | IV | 8 mg/kg | [1] | |
| Time to Max Concentration (Tmax) | 0.22 ± 0.02 hours | Broiler Chickens | Oral | 8 mg/kg | [1] |
| Maximal Plasma Concentration (Cmax) | 2.89 ± 0.20 µg/ml | Broiler Chickens | Oral | 8 mg/kg | [1] |
| Oral Bioavailability | 57.0 ± 2.4% | Broiler Chickens | N/A | 8 mg/kg | [1] |
Experimental Protocols
Pharmacokinetic (PK) Studies
Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model.
Animal Model: Rodents (rats or mice) are commonly used for initial PK studies.[5] Non-rodent species like dogs or non-human primates may be used in later stages.[5]
Protocol:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Grouping: Divide animals into groups for different administration routes (e.g., intravenous and oral). A typical group size is 8 animals.[1]
-
Dosing:
-
Intravenous (IV): Administer a single bolus of this compound via a suitable vein (e.g., tail vein in mice/rats). The formulation should be solubilized to prevent blockage of veins.[6]
-
Oral (PO): Administer this compound via oral gavage.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration. The volume of blood collected should be minimal and depend on the species.[6]
-
Sample Processing: Process blood samples to obtain plasma or serum and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma/serum samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[1]
-
Data Analysis: Calculate pharmacokinetic parameters using appropriate software and a suitable compartmental model (e.g., a two-compartment open model).[1]
Efficacy Studies (Sepsis Model)
Objective: To evaluate the in vivo efficacy of this compound in a systemic infection model.
Animal Model: A mouse model of sepsis is a well-established model for evaluating the efficacy of new antimicrobial agents.[7][8]
Protocol:
-
Pathogen Preparation: Prepare a standardized inoculum of a relevant bacterial strain (e.g., a bioluminescent strain of Escherichia coli for imaging).[7][8]
-
Infection: Induce sepsis in mice via intraperitoneal (IP) injection of the bacterial suspension.
-
Treatment Groups:
-
Drug Administration: Administer the treatment (e.g., subcutaneously or orally) at a specified time post-infection.
-
Monitoring:
-
Endpoint Analysis:
-
Primary endpoint: Survival rate.
-
Secondary endpoints: Bacterial load in relevant organs (e.g., spleen, liver), and changes in bioluminescence.
-
-
Data Analysis: Compare survival curves between groups using Kaplan-Meier analysis. Analyze bacterial load and bioluminescence data using appropriate statistical tests.
Safety and Toxicology Studies
Objective: To assess the potential toxicity of this compound.
Animal Model: Typically, one rodent (e.g., rat) and one non-rodent species (e.g., dog) are used.[5]
Protocol:
-
Dose Range Finding Study: Conduct a preliminary study to determine the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicology Study:
-
Administer this compound daily for a specified duration (e.g., 7, 14, or 28 days) at multiple dose levels (low, mid, high) and a control group.
-
Monitor animals for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
-
Clinical Pathology: Collect blood and urine samples at the end of the study for hematology and clinical chemistry analysis. Monitor liver enzyme levels (ALT and AST) to check for possible liver inflammation or damage.[5]
-
Histopathology: At the end of the study, perform a complete necropsy and collect major organs for histopathological examination.[5]
-
Data Analysis: Analyze all collected data for dose-dependent changes and identify any target organs of toxicity.
Visualizations
Mechanism of Action of Fluoroquinolones
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study.
Logical Relationship for PK/PD Assessment
Caption: Relationship between Pharmacokinetics and Pharmacodynamics.
References
- 1. Pharmacokinetics of norfloxacin and its N-desethyl- and oxo-metabolites in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. nuvisan.com [nuvisan.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Efficacy of enrofloxacin in a mouse model of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of Enrofloxacin in a Mouse Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Antibacterial Screening of Oxonorfloxacin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel Oxonorfloxacin derivatives and the subsequent evaluation of their antibacterial activity. The protocols outlined below are based on established methodologies for fluoroquinolone antibiotics and are intended for laboratory-scale research and development.
Introduction
This compound, a major metabolite of the synthetic fluoroquinolone antibiotic norfloxacin, possesses a 4-quinolone-3-carboxylic acid core, which is crucial for its antibacterial activity. The modification of this core structure has been a key strategy in the development of new and more potent antibacterial agents. By synthesizing various derivatives of this compound, researchers can explore structure-activity relationships (SAR) to identify compounds with enhanced efficacy against a range of bacterial pathogens, including drug-resistant strains.
The primary mechanism of action for fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3] These enzymes are critical for DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, the drug traps the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and ultimately cell death.[1][2][3]
This document details the synthetic pathways for creating this compound derivatives and provides step-by-step protocols for their antibacterial screening using standardized methods such as Minimum Inhibitory Concentration (MIC) determination and zone of inhibition assays.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives generally involves the modification of the piperazine ring at the C-7 position and the carboxylic acid at the C-3 position of the quinolone core. A generalized synthetic scheme is presented below, based on established methods for similar fluoroquinolones.[4][5][6]
Experimental Workflow for Synthesis
References
- 1. Synthesis of first ever 4-quinolone-3-carboxylic acid-appended spirooxindole-pyrrolidine derivatives and their biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N4-Acetamides of Ciprofloxacin and Norfloxacin [mdpi.com]
- 5. Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of novel norfloxacin analogs as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Oxonorfloxacin in Assays
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are working with Oxonorfloxacin and may be encountering solubility issues in their assays. As this compound is a metabolite of the fluoroquinolone antibiotic Norfloxacin, its physicochemical properties, including solubility, are expected to be very similar. Therefore, the information provided here is based on the well-documented solubility characteristics of Norfloxacin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a metabolite of Norfloxacin, a broad-spectrum fluoroquinolone antibiotic.[1] Like its parent compound, this compound is a zwitterionic molecule, meaning it has both acidic and basic functional groups. This characteristic leads to pH-dependent solubility, with the lowest solubility occurring at its isoelectric point (around neutral pH).[2][3] Poor aqueous solubility can lead to inaccurate results in various in vitro and in vivo assays due to precipitation of the compound.
Q2: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?
A2: The most common reason for the precipitation of this compound in aqueous buffers is that the concentration you are using exceeds its solubility limit at the pH of your buffer. Norfloxacin, and by extension this compound, has its lowest solubility at a pH of approximately 7.5.[2] If your assay buffer is in the neutral pH range, you are more likely to encounter solubility issues.
Q3: Can I dissolve this compound in an organic solvent first?
A3: Yes, this is a common practice. This compound is soluble in several organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4] You can prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous assay buffer. However, it is crucial to ensure that the final concentration of the organic solvent in your assay is low enough to not affect the biological system you are studying.
Q4: What are the general strategies to improve the solubility of this compound in my assays?
A4: There are several effective methods to enhance the solubility of this compound:
-
pH Adjustment: Modifying the pH of your buffer can significantly increase solubility. Solubility is higher in acidic (pH < 5) and alkaline (pH > 10) conditions.[1][5]
-
Use of Co-solvents: Adding a water-miscible organic solvent to your aqueous buffer can increase the solubility.
-
Addition of Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility in aqueous solutions.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility problems encountered with this compound.
Issue: Precipitate forms immediately upon adding this compound stock solution to the aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Concentration exceeds solubility limit at the buffer's pH. | 1. Lower the final concentration of this compound in the assay. 2. Adjust the pH of the buffer to be more acidic or basic. 3. Prepare the final solution at a lower temperature if the dissolution is exothermic, or a higher temperature for endothermic dissolution, then equilibrate to the assay temperature. |
| High percentage of organic solvent from the stock solution is causing the compound to "crash out". | 1. Reduce the volume of the stock solution added by preparing a more concentrated stock if possible. 2. Add the stock solution to the buffer slowly while vortexing. |
Issue: The assay results are not reproducible, and you suspect incomplete dissolution of this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution of the compound. | 1. After preparing the final solution, sonicate it for a few minutes to aid dissolution. 2. Visually inspect the solution for any particulate matter before use. 3. Consider filtering the solution through a 0.22 µm filter to remove any undissolved particles. |
| Adsorption of the compound to plasticware. | 1. Use low-binding microplates or glassware. 2. Pre-treat the plasticware with a blocking agent like bovine serum albumin (BSA). |
Data Presentation
The following tables summarize the solubility of Norfloxacin, which serves as a reliable proxy for this compound.
Table 1: Solubility of Norfloxacin in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Reference |
| Water | 0.28 | [1][5] |
| Methanol | 0.98 | [1][5] |
| Ethanol | 1.9 | [1][5] |
| Acetone | 5.1 | [1][5] |
| Chloroform | 5.5 | [1][5] |
| Dimethyl Sulfoxide (DMSO) | ~2 | [4] |
| Dimethylformamide (DMF) | ~5 | [4] |
| Glacial Acetic Acid | 340 | [1][5] |
Table 2: pH-Dependent Aqueous Solubility of Norfloxacin
| pH | Solubility | Note |
| < 5 | Increases sharply | The piperazine moiety is protonated, increasing water solubility. |
| ~ 7.5 | Lowest solubility | This is the isoelectric point where the net charge is zero.[2] |
| > 10 | Increases | The carboxylic acid group is deprotonated, increasing water solubility. |
Table 3: Effect of Co-solvents and Surfactants on the Solubility of Enrofloxacin (a related fluoroquinolone)
| Solvent System | Concentration | Solubility (µg/mL) |
| Water | - | 146 |
| 0.1 M Phosphate Buffer (pH 7.4) | - | 182 |
| 40% Ethanol in Water | - | ~439 |
| 40% Ethanol in 0.1 M PB (pH 7.4) | - | ~1700 |
| 50 mM Sodium Dodecyl Sulfate (SDS) in Water | - | ~3400 |
| 50 mM SDS in 0.1 M PB (pH 7.4) | - | ~3800 |
| Data for Enrofloxacin is presented to illustrate the significant solubility enhancement achievable with co-solvents and surfactants for fluoroquinolones.[6][7] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Objective: To prepare a concentrated stock solution of this compound.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO or DMF to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C or as recommended by the supplier.
-
Protocol 2: pH Adjustment for Enhanced Aqueous Solubility
-
Objective: To prepare an aqueous solution of this compound by adjusting the pH.
-
Materials:
-
This compound powder
-
Deionized water
-
0.1 N HCl
-
0.1 N NaOH
-
pH meter
-
-
Procedure:
-
Suspend the desired amount of this compound powder in deionized water.
-
Slowly add 0.1 N HCl dropwise while stirring until the powder dissolves (targeting a pH below 5).
-
Alternatively, for alkaline conditions, slowly add 0.1 N NaOH dropwise until the powder dissolves (targeting a pH above 10).
-
Once dissolved, the pH can be carefully adjusted towards neutral if the experimental conditions allow, but be cautious of precipitation as you approach the isoelectric point.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. Norfloxacin | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Norfloxacin | 70458-96-7 [chemicalbook.com]
- 6. Various Solvent Systems for Solubility Enhancement of Enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
Technical Support Center: Optimizing HPLC Parameters for Oxonorfloxacin Separation
Welcome to the technical support center for the analysis of Oxonorfloxacin using High-Performance Liquid Chromatography (HPLC). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting parameters for developing an HPLC method for this compound?
A1: A robust starting point for this compound analysis typically involves a reversed-phase C18 column. The mobile phase is generally a mixture of an aqueous buffer (like phosphate or formate) and an organic solvent such as acetonitrile or methanol. Adjusting the pH of the aqueous phase to be slightly acidic (pH 2.5-4.0) often improves peak shape by suppressing the ionization of residual silanol groups on the column.[1][2]
Q2: Which type of detector is most suitable for this compound analysis?
A2: this compound, like other fluoroquinolones, exhibits strong UV absorbance and fluorescence. Therefore, HPLC systems equipped with a UV detector (often set around 278-290 nm) or a fluorescence detector (FLD) are commonly used.[1][3][4] FLD offers higher sensitivity and selectivity for trace-level analysis.[1] A photodiode array (PDA) detector can also be beneficial for confirming the purity of the peak.[1]
Q3: How does the mobile phase pH impact the separation of this compound?
A3: The pH of the mobile phase is a critical parameter. This compound is an ionizable compound, and its retention and peak shape are highly dependent on pH. Operating at a lower pH (e.g., pH 3.0) ensures that acidic residual silanol groups on the silica-based column are fully protonated, minimizing secondary interactions that can cause peak tailing.[5] Additionally, maintaining the mobile phase pH at least 1.5 units away from the analyte's pKa ensures a consistent ionization state, leading to reproducible retention times.[6] Adding a small amount of an ion-pairing agent like triethylamine (TEA) to the mobile phase can also improve peak symmetry.[1]
Q4: What is the "matrix effect" and how can it affect the analysis of this compound in biological samples?
A4: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, tissue, water).[7][8] This can lead to signal suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analysis.[7][9] For complex samples, the matrix effect can be significant and must be addressed through robust sample preparation techniques (like Solid Phase Extraction - SPE), the use of an internal standard, or by preparing calibration standards in a sample matrix that matches the unknown samples (matrix-matched calibration).[10][11]
HPLC Parameter Summary
The following tables summarize common starting parameters and conditions for the HPLC analysis of this compound and related fluoroquinolones.
Table 1: Recommended HPLC Starting Parameters
| Parameter | Recommended Condition | Notes |
| Stationary Phase | C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm) | End-capped columns are preferred to minimize silanol interactions.[5][12] |
| Mobile Phase | Acetonitrile/Methanol and an aqueous buffer (e.g., Phosphate, Formic Acid) | A slightly acidic pH (2.5 - 4.0) is often optimal.[1][2][4] |
| Flow Rate | 0.8 - 1.2 mL/min | Adjust as needed to optimize resolution and analysis time. |
| Detection | UV at 278 nm or 290 nm; Fluorescence (Ex: ~292 nm, Em: ~525 nm) | Wavelength may need optimization based on the specific mobile phase used.[3][4] |
| Column Temperature | 25 - 35 °C | Maintaining a constant temperature improves retention time stability.[4][13] |
| Injection Volume | 10 - 20 µL | Ensure the sample solvent is compatible with the mobile phase. |
Experimental Workflow
A typical workflow for developing and running an HPLC analysis for this compound is depicted below. This process ensures that the sample is appropriately prepared and that the instrument is calibrated and equilibrated before analysis.
References
- 1. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianjpr.com [asianjpr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bvchroma.com [bvchroma.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Troubleshooting Oxonorfloxacin Degradation in Samples
Welcome to the technical support center for Oxonorfloxacin. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and analysis of this compound samples.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound samples. What could be the cause?
A1: Unexpected peaks in your chromatogram are often indicative of degradation products. This compound, like other fluoroquinolones, can degrade under various stress conditions. The primary sites of degradation are typically the piperazine ring and the quinolone core. Common degradation pathways include hydrolysis, oxidation, and photolysis. To confirm if the extra peaks are degradants, you can perform forced degradation studies on a pure sample of this compound and compare the resulting chromatograms with your sample chromatogram.
Q2: My this compound sample has been stored for a while, and I am getting a lower than expected concentration. Why is this happening?
A2: A decrease in this compound concentration upon storage is likely due to degradation. The stability of this compound is influenced by several factors, including:
-
Temperature: Higher temperatures can accelerate degradation. It is advisable to store samples at recommended low temperatures (e.g., 4°C or -20°C).
-
Light: this compound is potentially photosensitive. Exposure to light, especially UV radiation, can lead to photodegradation. Samples should be stored in amber vials or protected from light.[1]
-
pH: The pH of the sample solution can significantly impact the stability of this compound. Hydrolysis can occur under both acidic and basic conditions.
-
Presence of Oxidizing Agents: Contamination with oxidizing agents can lead to the formation of oxidation products.
To minimize degradation, it is crucial to control these storage conditions.
Q3: What are the typical degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the known degradation pathways of other fluoroquinolones like ciprofloxacin and norfloxacin, the following types of degradants can be expected:
-
Products resulting from the oxidation of the piperazine ring.
-
Compounds formed by the cleavage of the piperazine ring.
-
Hydroxylated derivatives of the quinolone core.
-
Products of decarboxylation.
LC-MS/MS is the recommended technique for the identification and structural elucidation of these degradation products.[2][3]
Q4: How can I prevent the degradation of this compound in my samples during analysis?
A4: To ensure the integrity of your samples during analysis, consider the following precautions:
-
Sample Preparation: Prepare samples fresh whenever possible. If samples need to be stored, keep them at a low temperature and protected from light.
-
Mobile Phase: Ensure the pH of your mobile phase is in a range where this compound is stable. Degas the mobile phase to prevent oxidative degradation.
-
Autosampler Temperature: If your HPLC system has a temperature-controlled autosampler, keep the samples cooled (e.g., at 4°C) during the analytical run.
-
Run Time: Use an optimized HPLC method with a reasonable run time to minimize the time the sample spends in the system.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to this compound degradation.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Interaction with active silanols on the HPLC column | - Use a high-purity, end-capped C18 column.- Adjust the mobile phase pH to suppress silanol ionization (typically lower pH for basic compounds). |
| Column Overload | - Reduce the injection volume or the concentration of the sample. |
| Inappropriate mobile phase composition | - Optimize the mobile phase composition, including the organic modifier and buffer concentration. |
| Sample solvent incompatible with the mobile phase | - Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength. |
Issue 2: Shifting Retention Times
| Possible Cause | Troubleshooting Steps |
| Inconsistent mobile phase preparation | - Prepare the mobile phase accurately and consistently. Ensure proper mixing of solvents. |
| Fluctuations in column temperature | - Use a column oven to maintain a constant temperature. |
| Changes in mobile phase pH | - Buffer the mobile phase to maintain a stable pH. |
| Column degradation | - Flush the column with a strong solvent. If the problem persists, replace the column. |
Issue 3: Inconsistent Peak Areas (Poor Reproducibility)
| Possible Cause | Troubleshooting Steps |
| Sample degradation in the autosampler | - Use a cooled autosampler. - Reduce the time samples are stored in the autosampler before injection. |
| Injector issues (leaks, partial blockage) | - Perform injector maintenance, including seal replacement. |
| Inaccurate sample preparation | - Ensure accurate and consistent pipetting and dilution. |
Quantitative Data Summary
Forced degradation studies are essential to understand the stability of a drug substance.[4][5] The following table provides a representative summary of the degradation of a typical fluoroquinolone under various stress conditions. The actual degradation of this compound may vary.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Representative) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15-25% | Piperazine ring cleavage products |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 10-20% | Decarboxylation products |
| Oxidation | 3% H₂O₂ | 48 hours | Room Temp | 20-30% | N-oxides, hydroxylated products |
| Thermal Degradation | Solid State | 48 hours | 80°C | 5-10% | Various minor degradants |
| Photodegradation | UV light (254 nm) | 72 hours | Room Temp | 30-50% | Products of defluorination and piperazine ring modification |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting forced degradation studies on this compound to identify potential degradation products and assess its intrinsic stability.[4][5][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C. Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature, protected from light. Withdraw samples at appropriate time intervals and dilute for analysis.
-
Thermal Degradation: Place a known amount of solid this compound powder in a controlled temperature oven at 80°C. Withdraw samples at different time points, dissolve in a suitable solvent, and dilute for analysis.
-
Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL) to UV light (254 nm) in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both samples at various time points.
3. Analysis:
-
Analyze all stressed samples using a stability-indicating HPLC method (see Protocol 2).
-
Use a PDA detector to check for peak purity and to obtain UV spectra of the parent drug and degradation products.
-
For identification of degradation products, use LC-MS/MS.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating RP-HPLC method for the separation of this compound from its degradation products. Method optimization will be required.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 90 10 20 50 50 25 10 90 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or as determined by UV spectrum of this compound)
-
Injection Volume: 10 µL
Visualizations
This compound Degradation Pathways
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
improving the yield of Oxonorfloxacin synthesis
A Note on Nomenclature: The term "Oxonorfloxacin" is not commonly found in scientific literature. This guide focuses on the synthesis of Ofloxacin , a closely related and widely used fluoroquinolone antibiotic, assuming "this compound" was a typographical error. The principles and troubleshooting steps outlined here are largely applicable to the synthesis of similar fluoroquinolone structures.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Ofloxacin, and what are the critical steps affecting yield?
A1: The most prevalent synthetic pathway for Ofloxacin commences with 2,3,4-trifluoronitrobenzene. The overall yield is critically dependent on several key transformations: the formation of the chiral benzoxazine ring, the cyclization to form the quinolone core, and the final nucleophilic substitution with N-methylpiperazine.[1][2] Each of these stages presents unique challenges that can lead to significant reductions in yield if not properly controlled.
Q2: My overall yield is consistently low. Where should I start troubleshooting?
A2: Low overall yield is a common issue. A systematic approach is recommended. Begin by analyzing each step in isolation. Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and identify the formation of byproducts.[3] Often, the issue lies in one of the critical steps mentioned in Q1. Our troubleshooting guide below provides a step-by-step approach to identifying and resolving yield-related problems at each stage.
Q3: Are there alternative synthetic routes that offer higher yields?
A3: Yes, several alternative routes have been developed to improve upon the traditional synthesis. Some methods avoid expensive or hazardous starting materials like polyfluorinated arenes.[4] Other approaches focus on improving the regioselectivity of the final N-methylpiperazine coupling step, for instance, through the use of boron chelation, which can significantly enhance the yield of the desired product.[4] Additionally, "one-pot" synthesis methods have been developed to reduce reaction steps and shorten reaction times, leading to improved overall yields of up to 85-90%.[5][6][7]
Q4: How can I improve the purity of my final Ofloxacin product?
A4: Purity is as crucial as yield. The final product is often purified by recrystallization from a suitable solvent, such as methanol or an ethanol-water mixture.[1][4] If significant impurities persist, column chromatography on silica gel can be employed.[1] It is also vital to ensure the complete removal of reagents and byproducts from intermediate steps, as they can interfere with subsequent reactions and contaminate the final product.
Troubleshooting Guide
Problem 1: Low Yield in the Formation of the Benzoxazine Ring
This step typically involves the reaction of a substituted nitrophenol with an appropriate three-carbon unit, followed by reductive cyclization.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Incomplete reaction of the nitrophenol. | Optimize reaction conditions such as temperature, time, and base. Ensure anhydrous conditions if using moisture-sensitive reagents. | Monitor the reaction by TLC. A typical procedure involves reacting 2-hydroxy-3,4-difluoronitrobenzene with chloroacetone in the presence of potassium carbonate and potassium iodide.[1] The reaction can be heated to reflux until the starting material is consumed. |
| Side reactions during reductive cyclization. | The choice of reducing agent is critical. Raney nickel is commonly used for the reduction of the nitro group and subsequent cyclization.[1] Ensure the catalyst is active and used in the appropriate amount. Over-reduction can lead to undesired byproducts. | In a typical procedure, the nitro-intermediate is hydrogenated over Raney nickel in a suitable solvent like ethanol under hydrogen pressure. The reaction progress should be monitored to avoid over-reduction. |
| Formation of isomeric mixtures. | The cyclization step can sometimes lead to the formation of isomers.[2] Careful control of reaction conditions and purification of the intermediate can help in isolating the desired isomer. | Purification of the benzoxazine intermediate can be achieved by column chromatography or recrystallization before proceeding to the next step. |
Problem 2: Poor Yield during Quinolone Ring Formation
This step often involves the reaction of the benzoxazine intermediate with diethyl ethoxymethylenemalonate (DEMM) followed by cyclization.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Incomplete reaction with DEMM. | Ensure the reaction goes to completion by monitoring with TLC. The reaction is typically carried out at elevated temperatures. | React the benzoxazine intermediate with diethyl ethoxymethylenemalonate, often at temperatures around 125°C.[8] The progress can be monitored by the disappearance of the starting amine. |
| Low yield in the cyclization step. | The choice of cyclizing agent is crucial. While high temperatures can effect cyclization, using a condensing agent like polyphosphoric acid (PPA) or a mixture of acetic anhydride and sulfuric acid can improve yields.[1][9] | The malonate derivative is heated with polyphosphoric acid (e.g., at 110°C for 20 hours) to induce cyclization.[8] The product is then isolated by quenching the reaction mixture with ice water. |
| Hydrolysis of the ester group. | Incomplete hydrolysis of the ethyl ester to the carboxylic acid will result in a lower yield of the final product. | The ethyl ester is typically hydrolyzed by refluxing with an acid, such as a mixture of hydrochloric acid and acetic acid, or a base like potassium hydroxide in an aqueous solvent.[8][9] |
Problem 3: Low Yield and Impurities in the Final N-methylpiperazine Condensation
This is the final step where the piperazine moiety is introduced.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Incomplete reaction. | The reaction is typically carried out at an elevated temperature in a polar aprotic solvent like DMSO or pyridine.[4][10] Ensure sufficient reaction time and temperature. | The quinolone carboxylic acid is reacted with an excess of N-methylpiperazine in a solvent like DMSO at a temperature around 110-125°C for several hours.[8][10] |
| Formation of regioisomers. | The fluorine atom at the C-10 position is the target for substitution. However, substitution at other positions can occur. Using a boron trifluoride chelate of the quinolone intermediate can direct the substitution specifically to the desired position, thus improving the yield of Ofloxacin.[4] | The quinolone carboxylic acid ester is treated with boron trifluoride etherate to form a chelated complex. This complex is then reacted with N-methylpiperazine, which selectively displaces the C-10 fluorine. The final product is obtained after hydrolysis of the chelate.[4] |
| Difficult purification. | The final product may contain unreacted starting material and byproducts. Recrystallization is the primary method of purification. If the product is still impure, column chromatography may be necessary. | After the reaction is complete, the crude product is often precipitated by adding water. The solid is then collected and recrystallized from a solvent like methanol or an ethanol/water mixture to obtain pure Ofloxacin.[1][6] |
Quantitative Data Summary
| Synthetic Step | Reactants | Conditions | Reported Yield | Reference |
| Benzoxazine Formation | 3,4-difluoroaniline derivative | Multiple steps | ~76% | [9] |
| Quinolone Ring Formation | Benzoxazine intermediate, DEMM, PPA | 110°C, 20h | 54% | [8] |
| Final Condensation | Quinolone carboxylic acid, N-methylpiperazine | Pyridine, 125°C, 16h | 53% | [8] |
| Final Condensation (Improved) | Quinolone carboxylic acid, N-methylpiperazine | DMSO, heat | 62% | [4] |
| "One Pot" Method | Differentiated starting materials | Shortened reaction steps | 85-90% | [5] |
| Boron Chelation Method | BF3 chelated intermediate, N-methylpiperazine | Room temperature | High purity | [4] |
Visualized Experimental Workflows and Pathways
Caption: A generalized synthetic pathway for Ofloxacin.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. Ofloxacin synthesis - chemicalbook [chemicalbook.com]
- 2. An Improved Process For The Preparation Of Ofloxacin [quickcompany.in]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN101648960A - Method for preparing ofloxacin - Google Patents [patents.google.com]
- 6. CN103755722A - Levofloxacin and ofloxacin synthesis method - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Bioanalysis of Oxonorfloxacin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of Oxonorfloxacin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound bioanalysis?
A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as this compound, by co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] These effects can lead to inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and toxicokinetic studies. Ion suppression is the more common phenomenon and can significantly reduce the sensitivity of the assay.[1][3]
Q2: What are the primary causes of matrix effects in plasma samples for this compound analysis?
A: In biological matrices like plasma, phospholipids from cell membranes are a major cause of matrix effects, particularly ion suppression in electrospray ionization (ESI) mass spectrometry.[1] Other endogenous components like salts, proteins, and metabolites, as well as exogenous substances such as anticoagulants, can also interfere with the ionization of this compound.
Q3: How can I assess the presence and magnitude of matrix effects in my method?
A: There are two primary methods for evaluating matrix effects:
-
Qualitative Assessment (Post-Column Infusion): A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any dip or rise in the constant signal of this compound indicates ion suppression or enhancement at that retention time.
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying matrix effects.[4] The response of this compound spiked into an extracted blank matrix is compared to the response of this compound in a neat (pure) solvent at the same concentration. The ratio of these responses is called the Matrix Factor (MF).
-
Matrix Factor (MF) < 1 indicates ion suppression.
-
Matrix Factor (MF) > 1 indicates ion enhancement.
-
Matrix Factor (MF) = 1 indicates no matrix effect.
-
Q4: What is a suitable internal standard (IS) for this compound analysis?
A: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d5). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effect, thus providing the most accurate correction. If a SIL-IS is unavailable, a structural analog can be used. For fluoroquinolones, other compounds from the same class, such as Gatifloxacin or a deuterated version of a similar fluoroquinolone (e.g., Ciprofloxacin-d8), have been successfully employed.
Troubleshooting Guide
This guide addresses common issues encountered during this compound bioanalysis, with a focus on mitigating matrix effects.
Problem 1: Low recovery of this compound during sample preparation.
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Protein Precipitation (PPT) | Ensure the ratio of precipitation solvent (e.g., acetonitrile) to plasma is at least 3:1. Vortex thoroughly and ensure the centrifugation is adequate to pellet all proteins. | Incomplete protein removal can lead to co-precipitation of the analyte, reducing its concentration in the supernatant. |
| Suboptimal pH for Liquid-Liquid Extraction (LLE) | For basic compounds like fluoroquinolones, adjust the sample pH to be approximately 2 units above the pKa to ensure the analyte is in its neutral, more organic-soluble form. | pH adjustment maximizes the partitioning of this compound from the aqueous sample into the organic extraction solvent. |
| Breakthrough during Solid-Phase Extraction (SPE) | Ensure the sample is loaded onto the SPE cartridge at an appropriate flow rate. Check that the sorbent type and conditioning/equilibration steps are suitable for this compound. | If the sample passes through the cartridge too quickly or the sorbent is not properly prepared, the analyte may not be retained effectively. |
| Inefficient Elution from SPE Cartridge | Increase the strength or volume of the elution solvent. For reversed-phase SPE, this typically means increasing the percentage of the organic solvent in the elution mixture. | The elution solvent may not be strong enough to desorb all of the bound this compound from the SPE sorbent. |
Problem 2: Significant ion suppression or enhancement is observed.
| Possible Cause | Troubleshooting Step | Rationale |
| Co-elution with Phospholipids (common with PPT) | Implement a more effective sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). | PPT is a non-selective technique that does not effectively remove phospholipids, a primary source of ion suppression. SPE and LLE are more selective and provide cleaner extracts. |
| Inadequate Chromatographic Separation | Optimize the HPLC/UPLC method. Modify the mobile phase gradient to better separate this compound from the region where matrix effects are observed (identified via post-column infusion). Consider a different stationary phase. | Increasing the separation between the analyte and interfering matrix components will reduce their impact on ionization. |
| High Concentration of Matrix Components | Dilute the sample with the mobile phase before injection. This is a simple and often effective strategy if the assay has sufficient sensitivity. | Dilution reduces the concentration of all components, including interfering matrix compounds, thereby lessening their effect on the analyte's ionization. |
| Inappropriate Internal Standard | Use a stable isotope-labeled (SIL) internal standard for this compound. | A SIL-IS is the most effective tool to compensate for matrix effects as it behaves almost identically to the analyte during extraction, chromatography, and ionization. |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is crucial for minimizing matrix effects. Below is a summary of expected performance for different techniques based on data from structurally similar fluoroquinolones.
Table 1: Comparison of Extraction Recovery and Matrix Effects for Fluoroquinolones in Plasma
| Sample Preparation Method | Analyte | Extraction Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) with Acetonitrile | Ciprofloxacin | 90.1 - 109.2 | 93.1 - 105.8 | Fast, simple, and inexpensive. | Non-selective, often results in significant matrix effects due to residual phospholipids. |
| Liquid-Liquid Extraction (LLE) with Ethyl Acetate | Pefloxacin | 92.3 ± 5.0 | Not explicitly reported, but generally lower than PPT. | Good sample cleanup, removes many interferences. | More labor-intensive and time-consuming than PPT, potential for emulsion formation. |
| Solid-Phase Extraction (SPE) with Weak Cation Exchange | Norfloxacin, Ciprofloxacin | 87 - 94 | Generally the lowest matrix effects among the three methods. | Highly selective, provides the cleanest extracts and minimizes matrix effects. | Most complex and expensive method, requires method development. |
Note: Data for Ciprofloxacin and Pefloxacin are used as representative examples for fluoroquinolones. Actual values for this compound may vary but are expected to follow similar trends.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare Blank Matrix Extract: Extract at least six different lots of blank plasma using your validated sample preparation method (PPT, LLE, or SPE).
-
Prepare Post-Spike Samples: To the extracted blank matrix from each lot, add a known amount of this compound and internal standard at low and high concentration levels (e.g., LQC and HQC).
-
Prepare Neat Solutions: Prepare solutions of this compound and the internal standard in the reconstitution solvent at the same concentrations as the post-spike samples.
-
Analysis: Analyze both the post-spike samples and the neat solutions by LC-MS/MS.
-
Calculation:
-
Matrix Factor (MF) = (Peak Area of analyte in post-spike sample) / (Peak Area of analyte in neat solution)
-
IS-Normalized MF = (MF of analyte) / (MF of Internal Standard)
-
The coefficient of variation (CV%) of the IS-Normalized MF across the different lots of matrix should be ≤15%.
-
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
-
To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add the internal standard.
-
Add 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in this compound bioanalysis.
Caption: Overview of sample preparation workflows for this compound bioanalysis.
References
minimizing interference in Oxonorfloxacin detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxonorfloxacin detection assays.
I. Troubleshooting Guides
This section addresses common issues encountered during this compound detection using various analytical techniques.
Fluorescence-Based Detection
Question: Why is my fluorescence signal weak or absent?
Answer:
Weak or no fluorescence signal can be attributed to several factors:
-
Incorrect Wavelengths: Ensure that the excitation and emission wavelengths on the spectrofluorometer are correctly set for this compound. Fluoroquinolones typically have excitation wavelengths in the range of 275-330 nm and emission wavelengths around 450-500 nm.[1][2]
-
Low Analyte Concentration: The concentration of this compound in your sample may be below the limit of detection (LOD) of your instrument. Consider concentrating your sample or using a more sensitive detection method.
-
Quenching: The presence of quenching agents in your sample matrix can decrease the fluorescence intensity. Common quenchers include heavy metals, halides, and some organic molecules. Sample purification can help mitigate this issue.
-
pH of the Solution: The fluorescence of fluoroquinolones can be pH-dependent. Ensure the pH of your sample and standards is optimized for maximum fluorescence.
-
Photobleaching: Prolonged exposure to the excitation light can cause irreversible photobleaching of the fluorophore. Minimize exposure time and use fresh samples for analysis.[3]
Question: I am observing high background fluorescence or a noisy signal. What could be the cause?
Answer:
High background fluorescence can mask the signal from this compound and reduce the accuracy of your measurements. Potential causes include:
-
Autofluorescent Compounds: The sample matrix itself may contain naturally fluorescent molecules (e.g., proteins, NADH) that interfere with the measurement.[4] Proper sample preparation, such as solid-phase extraction (SPE), can help remove these interfering substances.
-
Contaminated Solvents or Reagents: Ensure that all solvents and reagents used are of high purity and do not exhibit fluorescence at the analytical wavelengths.
-
Dirty Cuvettes or Sample Holders: Thoroughly clean all glassware and sample holders to remove any fluorescent residues.
-
Instrumental Noise: Check the instrument's performance by running a blank sample. If the noise is still high, the instrument may require maintenance or calibration.
Question: My calibration curve is not linear. What should I do?
Answer:
A non-linear calibration curve can result from several issues:
-
Inner Filter Effect: At high concentrations, the analyte can absorb a significant fraction of the excitation light, leading to a non-linear relationship between concentration and fluorescence intensity. Diluting the samples to a lower concentration range can resolve this issue.[5]
-
Detector Saturation: An excessively high fluorescence signal can saturate the detector, resulting in a plateaued response at higher concentrations.[3] Reduce the analyte concentration or adjust the detector gain.
-
Inaccurate Standard Preparation: Double-check the preparation of your standard solutions to ensure their accuracy.
Electrochemical Detection
Question: I am not seeing a distinct oxidation peak for this compound.
Answer:
The absence of a clear electrochemical signal can be due to:
-
Incorrect Potential Window: Ensure that the potential range scanned in your voltammetric method (e.g., cyclic voltammetry, differential pulse voltammetry) covers the oxidation potential of this compound.
-
Electrode Fouling: The surface of the working electrode can become fouled by sample components or reaction products, inhibiting the electrochemical reaction.[6] Cleaning and polishing the electrode between measurements is crucial.
-
Low Analyte Concentration: The concentration of this compound may be below the LOD of your electrochemical sensor.
-
Inactive Electrode Surface: The electrode material may not be suitable for the electrochemical oxidation of this compound, or its surface may be passivated. Consider using a modified electrode to enhance the signal.
Question: The peak current is not reproducible. What is causing this variability?
Answer:
Poor reproducibility is a common issue in electrochemistry and can be caused by:
-
Inconsistent Electrode Surface: The surface of the working electrode must be consistently prepared before each measurement. Any variations in surface area or cleanliness will affect the peak current.
-
Changes in Sample Matrix: Variations in the pH, ionic strength, or presence of interfering substances in the sample can alter the electrochemical response.
-
Unstable Reference Electrode: Ensure that the reference electrode is functioning correctly and that its filling solution is not contaminated.
-
Presence of Dissolved Oxygen: Dissolved oxygen can interfere with electrochemical measurements. Deoxygenating the solution by purging with an inert gas (e.g., nitrogen or argon) is often necessary.
Question: I am observing interfering peaks close to the this compound signal.
Answer:
Interfering peaks can arise from other electroactive species in the sample that have a similar oxidation potential to this compound.
-
Co-existing Compounds: Other antibiotics or compounds with similar chemical structures can interfere with the detection.[6]
-
Matrix Effects: Components of the sample matrix may be electroactive in the applied potential range.
-
Strategies to Mitigate Interference:
-
Sample Cleanup: Employ extraction techniques like SPE to remove interfering substances.
-
Modified Electrodes: Use chemically modified electrodes that offer higher selectivity for this compound.
-
Chromatographic Separation: Couple the electrochemical detector with a separation technique like high-performance liquid chromatography (HPLC).
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Question: I am experiencing poor signal intensity or no peak for this compound.
Answer:
Low signal intensity in LC-MS can be a complex issue:
-
Ion Suppression: Components of the sample matrix can co-elute with this compound and suppress its ionization in the mass spectrometer source, leading to a reduced signal.[7] Improving sample cleanup or modifying the chromatographic separation can help.
-
Improper MS Tuning: Ensure the mass spectrometer is properly tuned and calibrated for the mass of this compound.[7]
-
Incorrect Ionization Mode: Verify that the appropriate ionization mode (e.g., electrospray ionization - ESI) and polarity (positive or negative) are being used.
-
Sample Degradation: this compound may be degrading in the sample vial or during the analytical run. Ensure sample stability.
-
Clogged Flow Path: Check for clogs in the LC system or the MS interface.[8]
Question: I am observing peak tailing or broadening in my chromatogram.
Answer:
Poor peak shape can affect the resolution and quantitation of your analysis.
-
Column Issues: The analytical column may be old, contaminated, or not suitable for the separation. Try cleaning or replacing the column.
-
Incompatible Mobile Phase: The pH or organic composition of the mobile phase may not be optimal for this compound.
-
Sample Overload: Injecting too much sample onto the column can lead to peak broadening. Try diluting your sample.
-
Extra-Column Volume: Excessive tubing length or dead volume in the LC system can contribute to peak broadening.
Question: My mass accuracy is poor.
Answer:
Accurate mass measurement is critical for compound identification.
-
Instrument Calibration: The mass spectrometer needs to be calibrated regularly with an appropriate standard.[7]
-
Environmental Fluctuations: Temperature and humidity fluctuations in the laboratory can affect instrument stability.
-
Interfering Ions: Co-eluting compounds with a similar mass-to-charge ratio can interfere with accurate mass measurement.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound detection?
A1: The sources of interference depend on the detection method:
-
Fluorescence: Autofluorescent compounds in the sample matrix (e.g., biological fluids, food samples), quenching agents, and other fluorescent drugs.[4] Humic substances can also interfere in environmental samples.[1][2]
-
Electrochemical: Other electroactive compounds with similar redox potentials, such as other antibiotics, and surface fouling agents.[6]
-
LC-MS: Co-eluting matrix components that cause ion suppression or enhancement, and isobaric compounds (compounds with the same nominal mass).[7]
Q2: How can I improve the selectivity of my assay for this compound?
A2: To improve selectivity:
-
Optimize Sample Preparation: Use selective extraction techniques like solid-phase extraction (SPE) with a sorbent that has a high affinity for fluoroquinolones.
-
Chromatographic Separation: Employing HPLC or UHPLC before detection provides excellent separation from matrix components and other analytes.[9]
-
Selective Detectors: Mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers very high selectivity and is considered a confirmatory method.[9] For electrochemical methods, molecularly imprinted polymers (MIPs) can be used to create selective recognition sites on the electrode surface.[6]
Q3: What is the importance of pH in this compound analysis?
A3: The pH of the sample and mobile phase is critical for several reasons:
-
Fluorescence Intensity: The fluorescence quantum yield of fluoroquinolones is often pH-dependent.
-
Electrochemical Behavior: The oxidation potential of this compound can shift with pH, and the electrochemical reaction mechanism may change.
-
Chromatographic Retention: The retention time of this compound on a reversed-phase HPLC column is influenced by its ionization state, which is controlled by the pH of the mobile phase.
Q4: How should I prepare my samples for this compound analysis?
A4: Sample preparation is crucial for accurate and reliable results. A general workflow includes:
-
Homogenization: For solid samples, homogenization is necessary to ensure a representative sample.
-
Extraction: this compound is typically extracted from the matrix using an organic solvent (e.g., acetonitrile) or an acidic/basic solution.[9][10]
-
Cleanup/Purification: This step removes interfering substances. Common techniques include protein precipitation for biological samples,[11] liquid-liquid extraction, and solid-phase extraction (SPE).[12]
-
Reconstitution: After cleanup, the sample is often evaporated to dryness and reconstituted in a solvent compatible with the analytical instrument.[12]
III. Quantitative Data Summary
The following tables summarize key quantitative data for the detection of fluoroquinolone antibiotics, including this compound, using various methods.
Table 1: Limits of Detection (LOD) for Fluoroquinolone Detection
| Detection Method | Analyte | Matrix | Limit of Detection (LOD) | Reference |
| Fluorescence Spectroscopy | Ciprofloxacin | Milk | 4.20 nM | [13] |
| Fluorescence Spectroscopy | Ciprofloxacin & Chloramphenicol | - | 0.0136 µM & 3.16 µM | [14] |
| Differential Pulse Voltammetry | Ciprofloxacin | - | 0.2 µM | [15] |
| Differential Pulse Voltammetry | Ciprofloxacin | River water, Urine | 0.020 µM | [6] |
| Electrochemical Sensor | Ciprofloxacin | - | 0.097 µM | [16] |
| Electrochemical Sensor | Ciprofloxacin | - | 0.02 µmol L-1 | [17] |
| LC-MS/MS | Enrofloxacin & Ciprofloxacin | Honey | 2.5 ppb | [10] |
Table 2: Excitation and Emission Wavelengths for Fluoroquinolone Fluorescence
| Fluoroquinolone | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |
| Ciprofloxacin, Norfloxacin, Ofloxacin | 310 - 390 | 350 - 650 | [4] |
| General Fluoroquinolones | 225 - 230 | 285 - 295 | [1] |
| General Fluoroquinolones | 275 | < 350 | [1][2] |
| Tadalafil (example) | 275 | 335 | [11] |
IV. Experimental Protocols
Protocol: HPLC-Fluorescence Detection of this compound in Biological Samples
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Preparation (Plasma):
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 30 µL.[11]
-
Column Temperature: Ambient.
-
-
Fluorescence Detection:
-
Excitation Wavelength: Set to the optimal excitation wavelength for this compound (typically around 280 nm, but requires optimization).
-
Emission Wavelength: Set to the optimal emission wavelength for this compound (typically around 450 nm, but requires optimization).
-
Protocol: Sample Preparation for LC-MS/MS Analysis of Fluoroquinolones in Honey
This protocol is adapted from the FDA method for enrofloxacin and ciprofloxacin.[10]
-
Extraction:
-
Weigh 5 g of honey into a 50 mL centrifuge tube.
-
Add 20 mL of water and vortex to dissolve the honey.
-
Add 1 mL of 1 M HCl and vortex.
-
Add 20 mL of acetonitrile and shake vigorously for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Cleanup:
-
Pass the acetonitrile (upper) layer through a column containing approximately 15 g of anhydrous sodium sulfate to remove residual water.
-
Collect the extract and evaporate to dryness under a stream of nitrogen at 40-50 °C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
V. Visualizations
References
- 1. A prompt technique to identify fluoroquinolone antibiotics (FQs) residue in the environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Fluoroquinolone antibiotics having the potential to interfere with fluorescence-based diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. edinst.com [edinst.com]
- 6. Recent advances in electrochemical sensing and remediation technologies for ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gmi-inc.com [gmi-inc.com]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. jfda-online.com [jfda-online.com]
- 10. fda.gov [fda.gov]
- 11. A simple and sensitive HPLC fluorescence method for determination of tadalafil in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. Exploration of the fluorine-fluorine interaction mechanism in fluoroquinolone antibiotics recognition and ciprofloxacin detection on the basis of fluorine-doped carbon quantum dots and machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescent Sensing of Ciprofloxacin and Chloramphenicol in Milk Samples via Inner Filter Effect and Photoinduced Electron Transfer Based on Nanosized Rod-Shaped Eu-MOF - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electroanalytical overview: the measurement of ciprofloxacin - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00129F [pubs.rsc.org]
- 16. CHEM065 - Ciprofloxacin Detection via Electrochemical Sensor | ISEF [isef.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Refining MIC Testing for Oxonorfloxacin
Welcome to the technical support center for Oxonorfloxacin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining Minimum Inhibitory Concentration (MIC) testing conditions for this novel fluoroquinolone antibiotic. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common issues encountered during antimicrobial susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What are the standard recommended starting conditions for this compound MIC testing?
While specific CLSI or EUCAST guidelines for this compound are not yet established, initial testing can be based on the standardized methods for other fluoroquinolones.[1][2] It is recommended to start with the broth microdilution method using cation-adjusted Mueller-Hinton broth (CAMHB).[3][4]
Q2: Which quality control (QC) strains should I use for this compound MIC testing?
Standard QC strains recommended for other fluoroquinolones should be used to ensure the reliability of your assays. These include:
-
Escherichia coli ATCC® 25922™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Staphylococcus aureus ATCC® 29213™
-
Enterococcus faecalis ATCC® 29212™
-
Haemophilus influenzae ATCC® 49247™
The expected MIC ranges for this compound against these strains will need to be established in-house during initial validation studies, as published ranges are not yet available. For other fluoroquinolones like ciprofloxacin, established QC ranges are available from CLSI and EUCAST documents.[5]
Q3: My this compound MIC results are inconsistent. What are the potential causes?
Inconsistent MIC results can stem from several factors, including operator variability, issues with the media or reagents, and the inherent properties of the compound.[5] Minor variations in pipetting technique, inoculum preparation, and plate reading can introduce significant variability.[5] Always ensure that all media and reagents are within their expiration dates and prepared according to the manufacturer's instructions.[5]
Q4: I am observing trailing endpoints or skipped wells in my MIC assay. What should I do?
Trailing endpoints (reduced growth over a range of concentrations) and skipped wells (growth at a higher concentration than a well with no growth) can complicate MIC determination.[5] These phenomena can be caused by contamination, a non-uniform bacterial inoculum, or drug-related effects such as precipitation at high concentrations.[5] To troubleshoot, perform a purity check of your inoculum, ensure thorough vortexing of the bacterial suspension, and visually inspect your this compound stock solutions for any signs of precipitation.[5]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during this compound MIC testing.
| Problem | Potential Cause(s) | Recommended Action(s) |
| MIC values are consistently higher or lower than expected. | 1. Incorrect inoculum concentration. 2. Inaccurate drug concentration. 3. Media composition issues (e.g., incorrect cation concentration).[5] | 1. Verify the inoculum density using a spectrophotometer or by colony counting. 2. Prepare fresh drug stock solutions and verify their concentrations. 3. Use cation-adjusted Mueller-Hinton broth from a reputable supplier.[5] |
| No bacterial growth, even in the positive control well. | 1. Inoculum was not viable. 2. Contamination with a fastidious organism that does not grow in the chosen medium. | 1. Use a fresh bacterial culture for inoculum preparation. 2. Perform a purity check of the inoculum on an appropriate agar plate.[5] |
| Contamination is observed in the microplate wells. | 1. Non-sterile technique during plate preparation. 2. Contaminated media or reagents. | 1. Review and adhere strictly to aseptic techniques. 2. Use sterile, certified media and reagents.[5] |
| Difficulty in determining the MIC endpoint. | 1. Subjectivity in visual reading. 2. Trailing endpoints.[5] | 1. Use an automated plate reader for more objective results and visually confirm.[5] 2. For trailing, the MIC should be read as the lowest concentration that inhibits ≥80% of growth compared to the control.[4] |
Experimental Protocols
Broth Microdilution MIC Assay Protocol
This protocol is a general guideline and should be optimized for this compound.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve in an appropriate solvent (e.g., DMSO, water, or a buffer, depending on solubility) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtering through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate, except for the first column.
-
In the first column, add 100 µL of the working this compound solution (at twice the highest desired final concentration).
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard the final 50 µL from the tenth column.
-
The eleventh column will serve as the growth control (no drug), and the twelfth column as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial suspension to each well (except the sterility control). This will bring the total volume in each well to 100 µL.
-
Seal the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[4]
-
Data Presentation
Table 1: Hypothetical MIC Breakpoint Data for this compound (Example)
This table is a template. Actual breakpoints for this compound must be determined through comprehensive studies.
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Escherichia coli | ≤ 0.5 µg/mL | 1 µg/mL | ≥ 2 µg/mL |
| Pseudomonas aeruginosa | ≤ 1 µg/mL | 2 µg/mL | ≥ 4 µg/mL |
| Staphylococcus aureus | ≤ 0.25 µg/mL | 0.5 µg/mL | ≥ 1 µg/mL |
Visualizations
Fluoroquinolone Mechanism of Action
Fluoroquinolones, including presumably this compound, act by inhibiting bacterial DNA synthesis. They target two essential enzymes: DNA gyrase and topoisomerase IV. This inhibition leads to breaks in the bacterial chromosome and ultimately cell death.
Caption: Mechanism of action of fluoroquinolones like this compound.
MIC Testing Workflow
The following diagram outlines the key steps in a standard broth microdilution MIC assay.
Caption: Standard workflow for a broth microdilution MIC assay.
Troubleshooting Logic for Inconsistent MIC Results
This diagram provides a logical flow for troubleshooting inconsistent MIC results.
Caption: A logical approach to troubleshooting inconsistent MIC results.
References
- 1. journals.asm.org [journals.asm.org]
- 2. EUCAST: MIC Determination [eucast.org]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Oxonorfloxacin Stock Solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the stability of Oxonorfloxacin stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
The solubility of fluoroquinolones, including this compound, is highly pH-dependent. For initial stock solutions, sterile water adjusted to a slightly acidic or basic pH is commonly used. Stock solutions of related fluoroquinolones like ciprofloxacin and norfloxacin are often prepared in 0.1 M hydrochloric acid (HCl) or 0.03-0.1 M sodium hydroxide (NaOH), followed by dilution with deionized water.[1][2] It is critical to consult the manufacturer's data sheet for the specific lot of this compound, but a common starting point is to use a dilute aqueous solution of NaOH (e.g., 0.1 M) to ensure complete dissolution.
Q2: My this compound solution has turned yellow. What is the cause and is it still usable?
A yellow discoloration often indicates degradation, which can be caused by exposure to light (photodegradation) or heat.[3] Fluoroquinolones are known to be light-sensitive.[3][4][5] If the solution has changed color, its potency is likely compromised, and it should be discarded. To prevent this, always store stock solutions in amber vials or wrap containers in aluminum foil to protect them from light.[3][5]
Q3: How should I store my this compound stock solution for maximum stability?
For long-term stability, stock solutions should be stored in aliquots at -20°C or, preferably, -80°C.[6][7] This minimizes degradation from hydrolysis and prevents loss of activity due to repeated freeze-thaw cycles.[3][6] Most antibiotic stock solutions can be stored at -20°C for at least six months.[7] For short-term storage (a few days to two weeks), 4°C is acceptable, but the container must be tightly sealed and protected from light.[4][8]
Q4: Can I filter-sterilize my this compound stock solution?
Yes, filter sterilization is the recommended method for heat-labile compounds like this compound. After dissolving the powder, use a 0.22 µm syringe filter made of a material compatible with your solvent (e.g., PVDF or PES for aqueous solutions) to sterilize the stock solution before aliquoting and freezing.[5] Autoclaving is not recommended as the high temperatures will likely cause significant degradation.[3]
Q5: What are the common degradation pathways for this compound?
This compound, like other fluoroquinolones, primarily degrades through pathways that modify its core structures. Key degradation mechanisms include:
-
Photodegradation : Exposure to UV and solar radiation can cause cleavage of the piperazine ring and other structural modifications.[9]
-
Oxidation : Advanced oxidation processes can lead to defluorination, decarboxylation, and cleavage of the piperazine ring.[10][11] Hydroxyl radicals (HO•) are often the dominant reactive oxygen species involved in this process.[11]
-
Hydrolysis : The succinyl group on the piperazine ring (if present in a derivative) is susceptible to hydrolysis, which can be accelerated under acidic or basic conditions.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Powder won't dissolve | Incorrect solvent; pH is not optimal for solubility. | Try adding a small amount of 0.1 M NaOH or 0.1 M HCl dropwise to adjust the pH. Fluoroquinolone solubility is often lowest at neutral pH. |
| Precipitate forms after freezing/thawing | Solution is supersaturated; freeze-thaw cycles causing instability. | Prepare a slightly less concentrated stock solution. Ensure aliquots are thawed slowly and mixed thoroughly before use. Avoid multiple freeze-thaw cycles by creating single-use aliquots.[6] |
| Inconsistent experimental results | Stock solution has degraded over time. | Discard the old stock solution and prepare a fresh one. Always label aliquots with the preparation date. Consider performing a stability check on a new batch of stock solution. |
| Visible color change (e.g., yellowing) | Photodegradation or chemical oxidation. | The solution is likely degraded. Discard and prepare a fresh stock. Always store in light-protected containers (amber vials or foil-wrapped) at ≤ -20°C.[3][5] |
Data Summary
While specific quantitative stability data for this compound is limited in the provided search results, the stability of the related fluoroquinolone, Enrofloxacin, provides a useful reference.
Table 1: Stability of Enrofloxacin Solutions Under Different Conditions
| Storage Condition | Solvent/Medium | Duration | Remaining Concentration (%) | Source |
| 37°C | Ultrapure Water (UPW) | 12 days | ~88.7% | [12] |
| 37°C | Tryptone Soy Broth (TSB) | 12 days | ~88.7% | [12] |
| Room Temperature | Not specified | 28 days | No significant change | [12] |
| -20°C | Not specified | 6 months | >90% | [12] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution (10 mg/mL)
-
Preparation : In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution : Transfer the powder to a sterile conical tube. Add a small volume of 0.1 M NaOH and vortex gently to dissolve the powder completely. For example, to make a 10 mg/mL solution, start by adding the powder to ~80% of the final desired volume of solvent.
-
pH Adjustment & Dilution : Once dissolved, add sterile, nuclease-free water to reach the final desired concentration.
-
Sterilization : Using a sterile syringe, draw up the solution and pass it through a 0.22 µm syringe filter into a new sterile conical tube.[5]
-
Aliquoting : Dispense the sterile stock solution into single-use, light-protected (amber or foil-wrapped) microcentrifuge tubes.[5][6]
-
Storage : Label the aliquots clearly with the compound name, concentration, and preparation date. Store immediately at -20°C or -80°C for long-term use.[6][7]
Protocol 2: Basic Photostability Test for this compound Solution
This protocol is adapted from ICH Q1B guidelines.[13]
-
Sample Preparation : Prepare a solution of this compound in your chosen solvent at a typical working concentration.
-
Control & Sample : Transfer an equal volume of the solution into two separate, clear glass vials.
-
Light Protection : Completely wrap one vial (the "control") in aluminum foil to protect it from light. The other vial is the "sample."
-
Exposure : Place both the sample and control vials in a photostability chamber or expose them to a controlled light source that provides both visible and UV output. The exposure should be sufficient to evaluate potential degradation.
-
Analysis : After the exposure period, analyze the concentration of this compound in both the sample and control vials using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Evaluation : A significant decrease in the concentration of the sample vial compared to the control vial indicates photodegradation.
Visualizations
References
- 1. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. boneandcancer.org [boneandcancer.org]
- 5. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 6. goldbio.com [goldbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synergistic degradation of norfloxacin by a nano zero-valent iron-monopersulfate system: Performance, degradation mechanism and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidation towards enrofloxacin degradation over nanoscale zero-valent copper: mechanism and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ema.europa.eu [ema.europa.eu]
dealing with inconsistent results in Oxonorfloxacin experiments
Welcome to the technical support center for Oxonorfloxacin experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for key assays.
Disclaimer: this compound is a metabolite of Norfloxacin. Due to the limited availability of specific experimental data for this compound, this guide utilizes data and protocols for Norfloxacin as a close surrogate. The structural and functional similarities between the two compounds make this a reasonable approach for troubleshooting and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, like its parent compound Norfloxacin, is a fluoroquinolone antibiotic. Its primary mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound blocks bacterial cell division and leads to cell death.[1]
Q2: What is the antibacterial spectrum of this compound?
This compound is expected to have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2] Based on data for Norfloxacin, it is effective against a wide range of pathogens including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[1][3]
Q3: Why am I seeing inconsistent Minimum Inhibitory Concentration (MIC) results for this compound?
Inconsistent MIC values for fluoroquinolones like this compound can arise from several factors:
-
Inoculum Size: Variations in the initial bacterial density can significantly impact the MIC value.[1]
-
Media Composition: The type and formulation of the growth medium can influence the drug's activity.[1]
-
Incubation Conditions: Fluctuations in incubation time and temperature can affect bacterial growth rates and, consequently, the MIC reading.[1]
-
Quality Control (QC): Failure to use appropriate QC strains with known MIC ranges can obscure systematic errors in the assay.[1]
-
Resistant Subpopulations: The presence of a small number of resistant bacteria in the inoculum can lead to trailing endpoints or the appearance of isolated colonies at higher drug concentrations.[1]
Q4: Can this compound affect mammalian cells?
Yes, like other fluoroquinolones, this compound can exhibit cytotoxicity in mammalian cells at certain concentrations. This is an important consideration in drug development and safety assessment. Studies on Norfloxacin have shown it can reduce the viability of various cell lines.[2][4]
Troubleshooting Guides
Inconsistent MIC Assay Results
This guide addresses common issues encountered during Minimum Inhibitory Concentration (MIC) assays with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| MIC values for QC strain are out of range. | Improper stock solution preparation or storage. | Verify the correct preparation, storage conditions, and expiration date of the this compound stock solution. Ensure accurate final concentrations in the assay.[1] |
| Contaminated reagents or media. | Check all reagents and media for contamination. Use fresh, sterile materials. | |
| Incorrect incubation conditions. | Confirm the incubator maintains a stable temperature of 35 ± 2°C and that the incubation time is within the recommended range (typically 16-20 hours for non-fastidious bacteria).[1] | |
| High variability between replicate wells. | Inaccurate pipetting. | Calibrate pipettes regularly. Ensure proper mixing of solutions before dispensing. |
| Uneven cell distribution. | Thoroughly mix the bacterial suspension before inoculating the plate. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile media to maintain humidity. | |
| Growth in all wells, including high concentrations. | Bacterial contamination. | Review aseptic techniques. Ensure the purity of the bacterial culture. |
| Presence of a resistant subpopulation. | Ensure the bacterial suspension is well-mixed before inoculation.[1] | |
| Drug precipitation. | Visually inspect wells for any signs of drug precipitation, especially at higher concentrations. Ensure complete dissolution of this compound in the solvent before preparing dilutions.[1] |
Inconsistent Cytotoxicity Assay Results
This guide provides solutions for common problems in cytotoxicity assays (e.g., MTT, XTT) involving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High background in control wells. | Contamination of media or reagents. | Use fresh, sterile media and reagents. |
| Phenol red interference. | Use phenol red-free media if your assay is colorimetric. | |
| Low signal or no dose-response. | Incorrect cell seeding density. | Optimize the initial cell number to ensure they are in the logarithmic growth phase during the experiment. |
| Insufficient incubation time. | Ensure the incubation period is long enough for the cytotoxic effects to manifest. | |
| Drug instability. | Prepare fresh drug dilutions for each experiment. Check for any known stability issues of this compound in your specific cell culture medium. | |
| High variability between replicates. | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. |
| Inconsistent drug concentrations. | Prepare drug dilutions carefully and mix thoroughly. | |
| Edge effects. | As with MIC assays, avoid using the outer wells or take precautions to minimize evaporation. |
Quantitative Data Summary
The following tables summarize MIC and IC50 values for Norfloxacin, which can be used as an estimate for this compound's activity.
Table 1: Minimum Inhibitory Concentration (MIC) of Norfloxacin against Common Bacterial Strains
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | ≤1 | ≤1 | [3] |
| Staphylococcus aureus | 0.5 - 4 | 0.5 - 4 | [1] |
| Pseudomonas aeruginosa | 0.5 - 4 | 0.5 - 4 | [1] |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: Half-maximal Inhibitory Concentration (IC50) of Norfloxacin in Mammalian Cell Lines
| Cell Line | Assay | IC50 (µM) | Reference |
| A-431 (human epidermoid carcinoma) | MTT Assay | 137 | [2] |
| A-431 (human epidermoid carcinoma) | MTT Assay | 70 | [2] |
| T24 (human bladder cancer) | MTT Assay | >800 µg/mL (approx. >2500 µM) | [4] |
| SV-HUC-1 (human urothelium) | MTT Assay | >800 µg/mL (approx. >2500 µM) | [4] |
Experimental Protocols
Broth Microdilution MIC Assay Protocol
This protocol is adapted from standard methodologies for determining the MIC of antimicrobial agents.[1]
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 0.1 N NaOH, followed by dilution in sterile distilled water).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an overnight agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation: Add 10 µL of the prepared inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Cytotoxicity Assay (MTT) Protocol
This protocol provides a general procedure for assessing the cytotoxicity of this compound using the MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound. Include a vehicle control.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Experimental Workflow for MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Troubleshooting Logic for Inconsistent MIC Results
Caption: Logic diagram for troubleshooting inconsistent MIC results.
Putative Signaling Pathway Modulation by this compound
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. The comparative activity of norfloxacin with other antimicrobial agents against Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antibacterial activity of norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Oxonorfloxacin Extraction from Tissue Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Oxonorfloxacin from tissue samples. The following information is based on established methods for fluoroquinolone extraction, which are applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial approach for extracting this compound from tissue samples?
A1: A common and effective approach involves tissue homogenization, followed by protein precipitation and solid-phase extraction (SPE) for cleanup and concentration of the analyte. This multi-step process helps to remove interfering matrix components and improve the sensitivity of subsequent analytical methods like HPLC.
Q2: Which solvents are most effective for the initial extraction and protein precipitation?
A2: Acetonitrile is widely used for both protein precipitation and initial extraction of fluoroquinolones from tissue homogenates. Another effective extraction mixture is trichloroacetic acid-acetonitrile (e.g., in an 8:2 ratio), which has been shown to yield high recovery rates for fluoroquinolones from poultry tissue.[1]
Q3: What type of solid-phase extraction (SPE) cartridge is suitable for this compound?
A3: Reversed-phase SPE cartridges, such as Oasis HLB (Hydrophilic-Lipophilic Balanced), are frequently recommended for the cleanup of fluoroquinolone extracts from biological matrices.[2][3] C18 cartridges have also been successfully used.[4]
Q4: How can I minimize matrix effects in my analysis?
A4: Matrix effects, which can suppress or enhance the analytical signal, are a common challenge in tissue analysis. To mitigate these effects, it is crucial to have an efficient sample cleanup procedure, such as the use of SPE. Additionally, employing a matrix-matched calibration curve or using an isotope-labeled internal standard can help to compensate for any remaining matrix effects.
Q5: What are the typical storage conditions for tissue samples prior to extraction?
A5: To ensure the stability of the analyte, tissue samples should be frozen immediately after collection and stored at -80°C until analysis.[5] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the target compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete cell lysis and homogenization: The drug may not be fully released from the tissue matrix. | Ensure thorough homogenization of the tissue sample. Consider using mechanical homogenizers (e.g., bead beaters) for tough tissues. |
| Inefficient protein precipitation: Residual proteins can interfere with the extraction and bind to the analyte. | Optimize the volume and type of precipitation agent (e.g., acetonitrile, trichloroacetic acid). Ensure complete mixing and adequate incubation time at a low temperature. | |
| Suboptimal SPE procedure: The analyte may not be retained effectively on the SPE cartridge or may not be fully eluted. | - Conditioning: Ensure the SPE cartridge is properly conditioned with methanol followed by water. - Loading: Do not exceed the recommended flow rate during sample loading. - Washing: Use a wash solution that removes interferences without eluting the analyte. - Elution: Use a strong enough solvent to ensure complete elution of this compound. You may need to test different elution solvents and volumes. | |
| High Variability in Results | Inconsistent sample preparation: Variations in tissue weight, homogenization time, or reagent volumes can lead to inconsistent results. | Standardize all steps of the protocol. Use calibrated equipment and ensure consistent timing for each step. |
| Matrix effects: Variations in the composition of the tissue matrix between samples can lead to inconsistent signal suppression or enhancement. | Implement a robust cleanup procedure (e.g., SPE). Use matrix-matched calibrants or an internal standard to correct for variability. | |
| Peak Tailing or Broadening in HPLC | Presence of interfering substances: The sample extract may not be clean enough. | Improve the sample cleanup process. Consider adding a second cleanup step or using a more selective SPE sorbent. |
| Incompatible final extract solvent: The solvent in which the final extract is dissolved may not be compatible with the HPLC mobile phase. | Evaporate the elution solvent to dryness and reconstitute the residue in the initial mobile phase. |
Quantitative Data Summary
The following table summarizes recovery data for various fluoroquinolones from different tissue types using solid-phase extraction methods. While specific data for this compound is limited in the literature, these values provide a good reference for expected recovery rates for this class of compounds.
| Fluoroquinolone | Tissue Type | Extraction Method | Recovery Rate (%) | Reference |
| Enrofloxacin | Poultry Muscle | Trichloroacetic acid-acetonitrile extraction, SDB1 SPE cartridge | Not specified, but highest recovery obtained with this method | [1] |
| Ciprofloxacin | Poultry Muscle | Trichloroacetic acid-acetonitrile extraction, SDB1 SPE cartridge | Not specified, but highest recovery obtained with this method | [1] |
| Sarafloxacin | Poultry Muscle | Trichloroacetic acid-acetonitrile extraction, SDB1 SPE cartridge | Not specified, but highest recovery obtained with this method | [1] |
| Difloxacin | Poultry Muscle | Trichloroacetic acid-acetonitrile extraction, SDB1 SPE cartridge | Not specified, but highest recovery obtained with this method | [1] |
| Enoxacin | Chicken Muscle | SPE with Oasis HLB cartridges | 82.5 - 111.1 | [2] |
| Ofloxacin | Chicken Muscle | SPE with Oasis HLB cartridges | 82.5 - 111.1 | [2] |
| Norfloxacin | Chicken Muscle | SPE with Oasis HLB cartridges | 82.5 - 111.1 | [2] |
| Ciprofloxacin | Chicken Muscle | SPE with Oasis HLB cartridges | 82.5 - 111.1 | [2] |
| Enrofloxacin | Chicken Muscle | SPE with Oasis HLB cartridges | 82.5 - 111.1 | [2] |
| Various Fluoroquinolones | Infant Food (Chicken-based) | Pressurized Liquid Extraction (PLE) | 69 - 107 | [6] |
Experimental Protocols
Protocol: Extraction of this compound from Tissue Samples
This protocol describes a general procedure for the extraction of this compound from tissue samples using protein precipitation followed by solid-phase extraction (SPE).
1. Sample Homogenization:
-
Weigh approximately 1 gram of frozen tissue.
-
Add the tissue to a homogenizer tube with an appropriate volume of cold extraction buffer (e.g., 5 mL of 1% trichloroacetic acid in acetonitrile).
-
Homogenize the tissue until a uniform consistency is achieved.
2. Protein Precipitation:
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the analyte.
3. Solid-Phase Extraction (SPE):
-
Conditioning: Condition an Oasis HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the this compound from the cartridge with 3 mL of methanol.
4. Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for HPLC analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low analyte recovery.
References
- 1. Effects of the matrix and sample preparation on the determination of fluoroquinolone residues in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]
- 4. ispub.com [ispub.com]
- 5. novogene.com [novogene.com]
- 6. Optimization of a pressurized liquid extraction method by experimental design methodologies for the determination of fluoroquinolone residues in infant foods by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Antibacterial Activity: Norfloxacin vs. Oxonorfloxacin
A comprehensive review of the available scientific literature reveals a significant disparity in the documented antibacterial activity of norfloxacin and its metabolite, Oxonorfloxacin. While norfloxacin is a well-established fluoroquinolone antibiotic with extensive data on its efficacy, there is a notable absence of publicly available research detailing the specific antibacterial properties of this compound.
Norfloxacin, a synthetic chemotherapeutic agent, is known for its broad-spectrum activity against a variety of bacterial pathogens. In contrast, this compound, identified as 4-Oxo Norfloxacin, is a known metabolite of norfloxacin. General toxicological information suggests that metabolites of norfloxacin exhibit reduced antibacterial efficacy compared to the parent compound; however, specific quantitative data to support a direct comparison of their antibacterial activities is not available in the current body of scientific literature.
This guide, therefore, focuses on the well-documented antibacterial profile of norfloxacin and outlines the standard experimental methodologies used to assess the efficacy of antibacterial agents.
Norfloxacin: An Overview of Antibacterial Activity
Norfloxacin exerts its bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, repair, and recombination. This mechanism of action is effective against a wide range of Gram-positive and Gram-negative bacteria.
Quantitative Antibacterial Activity of Norfloxacin
The antibacterial potency of norfloxacin is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium, while the MBC is the lowest concentration that results in bacterial death.
The following table summarizes the MIC values for norfloxacin against several common bacterial pathogens, compiled from various in-vitro studies.
| Bacterial Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 0.015 - 1.0 | 0.06 | 0.12 |
| Klebsiella pneumoniae | 0.06 - 4.0 | 0.25 | 1.0 |
| Pseudomonas aeruginosa | 0.25 - 16.0 | 2.0 | 8.0 |
| Staphylococcus aureus | 0.12 - 8.0 | 1.0 | 4.0 |
| Enterococcus faecalis | 0.5 - 16.0 | 4.0 | 8.0 |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
The determination of antibacterial activity is conducted through standardized laboratory procedures. The following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This method is a widely accepted technique for determining the MIC of an antimicrobial agent.
1. Preparation of Bacterial Inoculum: a. A pure culture of the test bacterium is grown on an appropriate agar medium (e.g., Mueller-Hinton agar) for 18-24 hours at 35-37°C. b. Several colonies are suspended in a sterile saline or broth solution. c. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. d. The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Dilutions: a. A stock solution of the antimicrobial agent is prepared in a suitable solvent. b. A series of two-fold serial dilutions of the antimicrobial agent are made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
3. Inoculation and Incubation: a. Each well of the microtiter plate is inoculated with the standardized bacterial suspension. b. A growth control well (containing broth and bacteria but no antimicrobial) and a sterility control well (containing only broth) are included. c. The plate is incubated at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results: a. The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the wells.
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed as a follow-up to the MIC test to determine the bactericidal activity of an antimicrobial agent.
1. Subculturing from MIC Assay: a. Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from each well of the MIC plate that showed no visible growth. b. The aliquot is subcultured onto an appropriate agar medium (e.g., Mueller-Hinton agar) that does not contain the antimicrobial agent.
2. Incubation: a. The agar plates are incubated at 35-37°C for 18-24 hours.
3. Interpretation of Results: a. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
Visualizing Experimental Workflow and Mechanism of Action
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Caption: Workflow for determining MIC and MBC.
A Comparative Guide to the Validation of Analytical Methods for Oxonorfloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of Oxonorfloxacin, a potential impurity or degradation product of the fluoroquinolone antibiotic Ofloxacin. The focus is on providing objective performance comparisons, supported by experimental data and detailed methodologies, to aid researchers in selecting and validating appropriate analytical techniques.
Introduction
This compound, as a potential oxidative derivative of Ofloxacin, requires sensitive and specific analytical methods for its detection and quantification. The validation of such methods is crucial to ensure the quality and safety of pharmaceutical products. This guide compares two prominent analytical techniques: a stability-indicating High-Performance Liquid Chromatography (HPLC) method and a high-sensitivity Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the two compared analytical methods for the analysis of Ofloxacin and its potential related substance, this compound.
| Parameter | HPLC-UV | UPLC-MS |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation followed by mass spectrometric detection. |
| Specificity | Good, can separate Ofloxacin from known degradation products. | Excellent, provides mass-to-charge ratio for definitive identification. |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 99-101% |
| Precision (%RSD) | < 2% | < 1.5% |
| Limit of Detection (LOD) | ~0.03 µg/mL[1] | ~0.03 µg/mL[2] |
| Limit of Quantitation (LOQ) | ~0.10 µg/mL[1] | ~0.10 µg/mL[2] |
| Run Time | ~15 minutes[1] | ~3 minutes[2] |
| Advantages | Widely available, robust, cost-effective. | High sensitivity and specificity, shorter run times. |
| Disadvantages | Longer run time compared to UPLC, potential for interfering peaks. | Higher equipment cost and complexity. |
Experimental Protocols
Proposed Method: Stability-Indicating HPLC-UV
This method is designed to separate Ofloxacin from its potential degradation products, including this compound (assumed to be Ofloxacin-N-oxide for this protocol).
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of a phosphate buffer (pH 2.5) and methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 294 nm.
-
Column Temperature: 35°C.
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of Ofloxacin and a reference standard for this compound in a suitable diluent (e.g., mobile phase).
-
Create calibration standards by serial dilution of the stock solutions.
-
Prepare sample solutions by dissolving the drug substance or product in the diluent to a known concentration.
-
-
Forced Degradation Studies:
-
To demonstrate the stability-indicating nature of the method, Ofloxacin samples are subjected to stress conditions such as acid and base hydrolysis, oxidation (e.g., with hydrogen peroxide), heat, and photolysis.
-
Analyze the stressed samples to ensure that any degradation products, including this compound, are well-resolved from the parent Ofloxacin peak.
-
Alternative Method: UPLC-MS
This method offers higher sensitivity and specificity, which is particularly useful for the analysis of trace-level impurities.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3-0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Triple quadrupole or Time-of-Flight (TOF).
-
Monitoring: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
Method Validation Workflow
The validation of the analytical method for this compound should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following diagram illustrates the typical workflow for method validation.
Caption: Workflow for the validation of an analytical method.
Chemical Structures
The chemical structures of Ofloxacin and a plausible structure for this compound (Ofloxacin-N-oxide) are presented below. The proposed structure for this compound is based on common oxidative degradation pathways of fluoroquinolones.
Caption: Chemical structures of Ofloxacin and a proposed structure for this compound.
Conclusion
The choice between an HPLC-UV and a UPLC-MS method for the validation of this compound analysis will depend on the specific requirements of the study. The HPLC-UV method offers a robust and cost-effective solution for routine quality control, while the UPLC-MS method provides superior sensitivity and specificity for trace-level analysis and impurity identification. Regardless of the method chosen, a thorough validation according to ICH guidelines is essential to ensure the reliability and accuracy of the results.
References
Navigating the Landscape of Fluoroquinolone Cross-Resistance: A Comparative Analysis
A Note on Terminology: The term "Oxonorfloxacin" does not correspond to a recognized fluoroquinolone in widespread scientific literature. This guide will therefore focus on a comparative analysis of cross-resistance between several well-established and clinically significant fluoroquinolones, such as ciprofloxacin, norfloxacin, levofloxacin, and moxifloxacin.
This guide provides a comprehensive overview of cross-resistance patterns among fluoroquinolones, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative In Vitro Activity of Fluoroquinolones
The development of resistance to one fluoroquinolone often results in decreased susceptibility to other drugs in the same class, a phenomenon known as cross-resistance.[1][2][3] The extent of cross-resistance can vary depending on the specific fluoroquinolone, the bacterial species, and the underlying resistance mechanism. Generally, isolates resistant to one fluoroquinolone will exhibit reduced susceptibility to others.[4]
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for several key fluoroquinolones against both susceptible (wild-type) and resistant strains of common Gram-negative and Gram-positive bacteria. A gradual, stepwise decrease in susceptibility is often observed, and resistant cultures typically demonstrate concomitant cross-resistance to other fluoroquinolones.[1][3]
Table 1: Comparative MICs (µg/mL) of Fluoroquinolones against Escherichia coli with Defined Resistance Mechanisms
| Strain/Genotype | Ciprofloxacin | Norfloxacin | Levofloxacin | Moxifloxacin |
| Wild-Type | 0.008 - 0.03 | 0.015 - 0.06 | 0.015 - 0.06 | 0.015 - 0.06 |
| gyrA (S83L) | 0.125 - 0.5 | 0.25 - 1 | 0.25 - 1 | 0.125 - 0.5 |
| gyrA (D87N) | 0.125 - 0.5 | 0.25 - 1 | 0.25 - 1 | 0.125 - 0.5 |
| gyrA (S83L, D87N) | 2 - 8 | 4 - 16 | 4 - 16 | 1 - 4 |
| gyrA (S83L, D87N) + parC (S80I) | 16 - 64 | 32 - 128 | 16 - 64 | 4 - 16 |
| AcrAB Efflux Overexpression | 0.06 - 0.25 | 0.125 - 0.5 | 0.125 - 0.5 | 0.06 - 0.25 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Comparative MICs (µg/mL) of Fluoroquinolones against Staphylococcus aureus
| Strain/Genotype | Ciprofloxacin | Norfloxacin | Levofloxacin | Moxifloxacin |
| Wild-Type (MSSA) | 0.25 - 0.5 | 0.5 - 1 | 0.125 - 0.25 | 0.03 - 0.06 |
| gyrA Mutation (e.g., S84L) | 4 - 16 | 8 - 32 | 2 - 8 | 0.5 - 2 |
| parC Mutation (e.g., S80F) | 4 - 16 | 8 - 32 | 2 - 8 | 0.5 - 2 |
| gyrA + parC Mutations | 32 - 128 | 64 - 256 | 16 - 64 | 4 - 16 |
| NorA Efflux Overexpression | 1 - 4 | 2 - 8 | 0.5 - 2 | 0.125 - 0.5 |
MSSA: Methicillin-Susceptible Staphylococcus aureus. Data synthesized from multiple sources for illustrative purposes.
Mechanisms of Fluoroquinolone Cross-Resistance
Resistance to fluoroquinolones primarily arises from two main mechanisms, which generally confer cross-resistance across the class:
-
Alterations in Target Enzymes: The primary targets of fluoroquinolones are DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE).[5] Mutations in the Quinolone Resistance-Determining Regions (QRDRs) of these genes reduce the binding affinity of the drugs to the enzyme-DNA complex.[4][5] A single mutation typically leads to low-level resistance, while multiple mutations, often in both gyrA and parC, are required for high-level resistance.[6]
-
Reduced Intracellular Drug Concentration: This is achieved through two primary means:
-
Overexpression of Efflux Pumps: These membrane proteins actively transport fluoroquinolones and other structurally diverse compounds out of the bacterial cell, preventing them from reaching their intracellular targets.[5][7] The AcrAB-TolC pump is a major efflux system in many Gram-negative bacteria.
-
Decreased Outer Membrane Permeability: Downregulation of porin channels can reduce the influx of fluoroquinolones into Gram-negative bacteria, contributing to resistance.
-
The following diagram illustrates these key resistance mechanisms.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Print Article | Clinical Medicine & Research [clinmedres.org]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. goums.ac.ir [goums.ac.ir]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. journals.asm.org [journals.asm.org]
A Comparative In Vitro Efficacy Analysis of Ofloxacin and Ciprofloxacin
A detailed examination of the in vitro antibacterial potency of two prominent second-generation fluoroquinolones, Ofloxacin and Ciprofloxacin, reveals distinct differences in their activity against a range of clinically significant bacterial pathogens. This guide provides a comprehensive comparison of their efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanism of action and laboratory testing workflows.
Introduction
Ofloxacin and Ciprofloxacin are synthetic, broad-spectrum fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2] While both are effective against a wide array of Gram-positive and Gram-negative bacteria, their in vitro potency can vary significantly against specific microorganisms.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparative analysis based on in vitro susceptibility testing data.
Mechanism of Action
Both Ofloxacin and Ciprofloxacin share a common mechanism of action. They target and inhibit bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This inhibition leads to breaks in the bacterial chromosome, ultimately resulting in cell death.
References
- 1. Comparative in vitro activity of ciprofloxacin against aerobic and anaerobic bacteria from clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ciprofloxacin vs Ofloxacin | Power [withpower.com]
- 3. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Assessment: Oxonorfloxacin Versus Parent Drug Norfloxacin
A comprehensive review of available preclinical data indicates that while Norfloxacin demonstrates potent in vivo efficacy against a range of bacterial pathogens, particularly in urinary tract infection models, direct comparative in vivo efficacy data for its metabolite, Oxonorfloxacin, remains limited. However, pharmacokinetic and in vitro studies provide valuable insights into the potential clinical performance of this compound relative to its parent compound.
This guide provides a detailed comparison of the in vivo efficacy of this compound and its parent drug, Norfloxacin. The information is curated for researchers, scientists, and drug development professionals, presenting available quantitative data, experimental protocols, and a visualization of the drug's mechanism of action.
Mechanism of Action: Targeting Bacterial DNA Replication
Both Norfloxacin and its metabolite, this compound, belong to the fluoroquinolone class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, fluoroquinolones induce breaks in the bacterial chromosome, leading to cell death.
Quantitative Data Summary
| Compound | Tissue | Mean Concentration (µg/g or µg/mL) at 4 hours post-dose | Reference |
| Norfloxacin | Plasma | 1.55 ± 0.23 | [1] |
| Kidney | 5.21 ± 0.68 | [1] | |
| Liver | 3.89 ± 0.45 | [1] | |
| Muscle | 1.23 ± 0.19 | [1] | |
| This compound | Plasma | 0.42 ± 0.08 | [1] |
| Kidney | 1.25 ± 0.21 | [1] | |
| Liver | 0.98 ± 0.15 | [1] | |
| Muscle | 0.35 ± 0.06 | [1] |
Note: Data is derived from a study in broiler chickens administered a single oral dose of Norfloxacin (10 mg/kg body weight). Concentrations are presented as mean ± standard deviation.
In vitro studies provide a basis for comparing the intrinsic antibacterial activity of these compounds. One study reported that Norfloxacin is approximately four times more active than oxolinic acid (a related quinolone) against Enterobacteriaceae.[2] While this is not a direct comparison with this compound, it highlights the potent activity of the parent drug.
Experimental Protocols
The assessment of in vivo efficacy for fluoroquinolones typically involves established animal models of infection. The murine urinary tract infection (UTI) model is a commonly used and relevant model for studying drugs like Norfloxacin, which are primarily used for UTIs.
Murine Urinary Tract Infection (UTI) Model
A standardized protocol for a murine UTI model to assess antibiotic efficacy is outlined below.
Key Methodological Details:
-
Animal Model: Female mice (e.g., C3H/HeN or BALB/c strains) are commonly used as their shorter urethra makes them more susceptible to ascending UTIs, mimicking the human condition.
-
Bacterial Strain: Uropathogenic Escherichia coli (UPEC) is the most frequently used pathogen as it is the primary cause of UTIs in humans.
-
Inoculation: Mice are anesthetized, and a specific volume of a bacterial suspension is introduced directly into the bladder via a catheter inserted through the urethra.
-
Treatment Regimen: The test compounds (this compound and Norfloxacin) would be administered at various doses and frequencies, typically starting 24 hours post-infection. A vehicle control group receives the formulation without the active drug.
-
Efficacy Endpoint: The primary endpoint is the reduction in bacterial load (colony-forming units per gram of tissue) in the bladder and kidneys of treated animals compared to the control group. A statistically significant reduction indicates in vivo efficacy.
Discussion and Comparison
Based on the available data, Norfloxacin has well-established in vivo efficacy, particularly against urinary tract pathogens like E. coli and Pseudomonas aeruginosa.[3][4] Clinical trials have confirmed its effectiveness in treating UTIs in humans.
The in vivo efficacy of this compound, as a metabolite, is intrinsically linked to that of its parent drug. The pharmacokinetic data from the study in chickens demonstrates that this compound is formed and distributed to tissues following Norfloxacin administration.[1] However, the concentrations of this compound are generally lower than those of the parent compound.
Given the structural similarity and shared mechanism of action, it is highly probable that this compound possesses intrinsic antibacterial activity. However, its contribution to the overall in vivo efficacy of Norfloxacin therapy is likely dependent on its concentration at the site of infection and its specific activity against the causative pathogen. The lower tissue concentrations observed suggest that Norfloxacin itself is the primary contributor to the therapeutic effect.
To definitively assess the in vivo efficacy of this compound, a head-to-head comparative study against Norfloxacin in a relevant infection model, such as the murine UTI model, would be required. Such a study would involve administering equimolar doses of both compounds and measuring the resulting bacterial clearance.
Conclusion
References
- 1. Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Norfloxacin treatment on E. coli in the urinary tract of mice: Effect of probiotic Lactobacilli [ri.conicet.gov.ar]
A Comparative Analysis of Norfloxacin and Ciprofloxacin: A Guide for Researchers
A note on "Oxonorfloxacin": Initial searches for "this compound" did not yield a recognized pharmaceutical agent. It is plausible that this is a typographical error, with the intended subject being a common fluoroquinolone such as Norfloxacin or Ofloxacin. This guide will provide a detailed comparative analysis of two structurally similar and widely studied fluoroquinolones: Norfloxacin and Ciprofloxacin .
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive comparison of the efficacy, safety, and pharmacokinetic profiles of Norfloxacin and Ciprofloxacin, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of Norfloxacin and Ciprofloxacin.
Table 1: Clinical Efficacy in the Treatment of Urinary Tract Infections (UTIs)
| Indication | Drug Regimen | Number of Patients | Bacteriological Cure Rate | Clinical Cure/Resolution Rate | Reference |
| Complicated UTI | Norfloxacin 400 mg orally twice daily for 10-21 days | 37 | 72% | Not specified | [1] |
| Complicated UTI | Ciprofloxacin 500 mg orally every 12 hours for 14-21 days | 35 | 79% | Not specified | [1] |
| Uncomplicated UTI in women | Norfloxacin 400 mg twice daily for 3 days | 112 | 91.9% | 93.8% | [2] |
| Uncomplicated UTI in women | Ciprofloxacin 500 mg single dose | 114 | 91.2% | 91.2% | [2] |
Table 2: Pharmacokinetic Parameters in Healthy Adults
| Parameter | Norfloxacin | Ciprofloxacin | Reference |
| Bioavailability | 35%–45% | Not specified in direct comparison | [3] |
| Half-life (t½) | 3-6 hours | 3-6 hours | [3] |
| Peak Serum Concentration (Cmax) after 400mg oral dose | Not specified | Not specified | [3] |
| Time to Peak Concentration (Tmax) | 1-2 hours | 1-2 hours | |
| Excretion | Renal and Fecal | Renal and Fecal | [3] |
Table 3: In Vitro Activity - Minimum Inhibitory Concentration (MIC) against Common Pathogens
| Bacterial Species | Norfloxacin MIC90 (μg/mL) | Ciprofloxacin MIC90 (μg/mL) | Reference |
| Escherichia coli | ≤0.06 - >1000 | ≤0.015 - >500 | [4] |
| Pseudomonas aeruginosa | 16 | 2.0 | [5] |
| Staphylococcus aureus | Not specified | Not specified | |
| Enterobacteriaceae | Susceptibility >99.8% | Susceptibility >99.8% | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and critical evaluation.
Clinical Trial Protocol for Uncomplicated Urinary Tract Infections (UTIs)
This protocol is a generalized representation based on common practices in comparative clinical trials of fluoroquinolones for UTIs.[2]
1. Study Design:
-
A multicenter, prospective, randomized, double-blind, controlled trial.
2. Patient Population:
-
Inclusion Criteria:
-
Female patients aged 18-65 years.
-
Presenting with symptoms of acute, uncomplicated lower urinary tract infection (e.g., dysuria, frequency, urgency).
-
Positive urine culture with a uropathogen count of ≥10^5 colony-forming units (CFU)/mL.
-
-
Exclusion Criteria:
-
Known or suspected complicated UTI (e.g., pregnancy, male gender, known anatomical abnormalities of the urinary tract, indwelling catheter).
-
Hypersensitivity to quinolone antibiotics.
-
Recent use of other antimicrobial agents.
-
Severe renal or hepatic impairment.
-
3. Intervention:
-
Test Group: Norfloxacin administered orally at a specified dosage and duration (e.g., 400 mg twice daily for 3 days).
-
Control Group: Ciprofloxacin administered orally at a specified dosage and duration (e.g., 500 mg as a single dose).
-
Blinding is achieved through the use of placebo tablets to match the dosing schedule of the comparator arm.
4. Data Collection and Analysis:
-
Baseline Assessment: Collection of demographic data, medical history, and a pre-treatment urine sample for culture and susceptibility testing.
-
Follow-up Visits: Patients are assessed at specified intervals (e.g., 3, 7, and 28 days post-treatment).
-
Outcome Measures:
-
Bacteriological Cure: Eradication of the initial pathogen from the urine at the test-of-cure visit.
-
Clinical Cure: Resolution of clinical signs and symptoms of UTI.
-
-
Statistical Analysis: Efficacy is compared between the two groups using appropriate statistical tests (e.g., chi-squared or Fisher's exact test).
Pharmacokinetic Study Protocol
This protocol outlines a typical design for a Phase 1, single-dose, crossover pharmacokinetic study in healthy volunteers.
1. Study Design:
-
A randomized, open-label, two-period crossover study.
2. Study Population:
-
Healthy adult male and/or female volunteers.
-
Inclusion Criteria:
-
Age 18-45 years.
-
Body mass index (BMI) within a specified range.
-
Normal findings on physical examination, electrocardiogram (ECG), and routine laboratory tests.
-
-
Exclusion Criteria:
-
History of significant medical conditions.
-
Use of any medication within a specified period before the study.
-
Hypersensitivity to the study drugs.
-
3. Drug Administration and Blood Sampling:
-
After an overnight fast, subjects receive a single oral dose of either Norfloxacin or Ciprofloxacin.
-
A standardized meal is provided at a specified time post-dosing.
-
Blood samples are collected in heparinized tubes at pre-defined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) after drug administration.
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
After a washout period of at least one week, subjects receive the alternate drug.
4. Analytical Method:
-
Plasma concentrations of the drugs are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or fluorescence detection.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and t½ are calculated from the plasma concentration-time data using non-compartmental analysis.
In Vitro Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is based on the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
1. Preparation of Antimicrobial Solutions:
-
Stock solutions of Norfloxacin and Ciprofloxacin are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
2. Inoculum Preparation:
-
The bacterial isolate to be tested is grown on an appropriate agar medium overnight.
-
A suspension of the bacteria is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
3. Microplate Inoculation:
-
A 96-well microtiter plate is used. Each well in a row contains a different concentration of a single antibiotic in CAMHB.
-
A standardized volume of the bacterial inoculum is added to each well.
-
A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are included.
4. Incubation:
-
The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
5. MIC Determination:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
Mandatory Visualizations
Mechanism of Action of Fluoroquinolones
Caption: Mechanism of action of fluoroquinolones.
Experimental Workflow for a Randomized Controlled Trial
Caption: Workflow of a randomized controlled clinical trial.
Logical Relationship of Pharmacokinetic Parameter Determination
Caption: Logic flow for pharmacokinetic parameter determination.
References
- 1. Appendix A Table 1, Inclusion and Exclusion Criteria - Screening for Asymptomatic Bacteriuria in Adults: An Updated Systematic Review for the U.S. Preventive Services Task Force - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phase 1 Study of the Pharmacokinetics of Amoxicillin in Pregnancy | Clinical Research Trial Listing [centerwatch.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. fda.gov [fda.gov]
- 5. youtube.com [youtube.com]
Unveiling the Action of Fluoroquinolones: A Comparative Guide to Norfloxacin and Ciprofloxacin
A note on "Oxonorfloxacin": Extensive searches for "this compound" did not yield any specific information, suggesting it may not be a recognized name for a fluoroquinolone antibiotic. This guide will therefore focus on two well-established and representative members of the fluoroquinolone class: Norfloxacin and Ciprofloxacin.
This guide provides a detailed comparison of the mechanism of action of Norfloxacin and Ciprofloxacin, two widely used fluoroquinolone antibiotics. It is intended for researchers, scientists, and drug development professionals seeking to understand the validation of this class of antibacterial agents. The content includes a summary of their shared mechanism, comparative antibacterial activity, and detailed experimental protocols for validation.
Shared Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Norfloxacin and Ciprofloxacin, like other fluoroquinolones, exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (also known as topoisomerase II) and topoisomerase IV.[1][2][3] These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication, transcription, and repair.
-
DNA Gyrase: Primarily targeted in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, a process vital for the initiation of DNA replication.
-
Topoisomerase IV: The main target in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) newly replicated circular DNA chromosomes, allowing them to segregate into daughter cells.
By forming a stable ternary complex with the enzyme and the cleaved DNA, these antibiotics effectively trap the enzymes in their cleavage-competent state. This leads to double-strand breaks in the bacterial chromosome, ultimately triggering cell death.
Comparative Antibacterial Activity
While sharing a common mechanism, Norfloxacin and Ciprofloxacin exhibit differences in their spectrum of activity and potency. Ciprofloxacin generally demonstrates broader and more potent activity, particularly against Gram-negative bacteria.
| Feature | Norfloxacin | Ciprofloxacin |
| Primary Target (Gram-negative) | DNA Gyrase | DNA Gyrase |
| Primary Target (Gram-positive) | Topoisomerase IV | Topoisomerase IV |
| Potency against Enterobacteriaceae | High | Very High |
| Potency against Pseudomonas aeruginosa | Moderate | High |
| Activity against Gram-positive cocci | Moderate | Moderate to High |
| Anaerobic Activity | Limited | Limited |
Table 1: General Comparison of Norfloxacin and Ciprofloxacin Activity.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for Norfloxacin and Ciprofloxacin against various bacterial pathogens. Lower MIC values indicate greater potency.
| Bacterial Species | Norfloxacin MIC90 (µg/mL) | Ciprofloxacin MIC90 (µg/mL) |
| Escherichia coli | ≤ 0.12 - 1 | ≤ 0.06 - 0.25 |
| Klebsiella pneumoniae | 0.5 - 2 | 0.12 - 1 |
| Pseudomonas aeruginosa | 4 - 16 | 1 - 4 |
| Staphylococcus aureus (Methicillin-susceptible) | 1 - 4 | 0.5 - 2 |
| Enterococcus faecalis | 4 - 16 | 2 - 8 |
Table 2: Comparative MIC90 Values for Norfloxacin and Ciprofloxacin. Data compiled from various in vitro studies.
Experimental Protocols for Mechanism of Action Validation
Validating the mechanism of action of fluoroquinolones involves a series of in vitro experiments designed to demonstrate their inhibitory effects on target enzymes and overall bacterial processes.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
Objective: To determine the potency of the antibiotic against a panel of bacterial strains.
Methodology:
-
Broth Microdilution:
-
Prepare a two-fold serial dilution of the antibiotic in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
-
MBC Determination:
-
Following MIC determination, subculture a small aliquot (e.g., 10 µL) from all wells showing no visible growth onto antibiotic-free agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum.
-
DNA Gyrase and Topoisomerase IV Inhibition Assays
Objective: To directly measure the inhibitory activity of the antibiotic against the purified target enzymes.
Methodology (Supercoiling Inhibition Assay for DNA Gyrase):
-
Prepare a reaction mixture containing purified DNA gyrase, relaxed plasmid DNA (substrate), ATP, and appropriate buffer.
-
Add varying concentrations of the fluoroquinolone to the reaction mixtures.
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA and SDS).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control. The IC50 (the concentration that inhibits 50% of the enzyme activity) can be calculated.
A similar principle is applied for topoisomerase IV inhibition, typically using a decatenation assay with catenated kinetoplast DNA as the substrate.
Macromolecular Synthesis Inhibition Assay
Objective: To determine the primary cellular process affected by the antibiotic.
Methodology:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Divide the culture into aliquots and add the test antibiotic at a concentration several times its MIC.
-
At various time points, add radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), and protein ([³H]leucine) synthesis to separate aliquots.
-
After a short incubation with the radiolabeled precursor, precipitate the macromolecules (e.g., using trichloroacetic acid).
-
Filter the precipitate and measure the incorporated radioactivity using a scintillation counter.
-
A rapid and specific inhibition of [³H]thymidine incorporation compared to the other precursors indicates that DNA synthesis is the primary target.
Visualizing the Mechanism and Workflow
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Fluoroquinolone Mechanism of Action.
Caption: Experimental Workflow for MoA Validation.
References
A Comparative Analysis of the Metabolic Stability of Norfloxacin and its Metabolite, Oxonorfloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic stability of the synthetic fluoroquinolone antibacterial agent, norfloxacin, and its metabolite, oxonorfloxacin. Understanding the metabolic fate of a drug is crucial for optimizing its pharmacokinetic profile, ensuring efficacy, and minimizing potential adverse effects. This document summarizes key experimental data, outlines methodologies for assessing metabolic stability, and visualizes relevant pathways to support drug development and research.
Quantitative Assessment of Metabolic Stability
The metabolic stability of a compound is a critical determinant of its in vivo half-life and bioavailability. In vitro methods, primarily using liver microsomes, are standard for these evaluations. Key parameters include the in vitro half-life (t½) and intrinsic clearance (Clint). While direct comparative metabolic stability data for this compound as a parent drug is not available due to its status as a metabolite of norfloxacin, we can infer its characteristics from the metabolic profile of norfloxacin.
Norfloxacin undergoes metabolic conversion, with approximately 30% of an administered dose being excreted as the unchanged drug.[1] Six metabolites of norfloxacin have been identified.[1] In studies conducted on broiler chickens, norfloxacin was primarily metabolized into desethylenenorfloxacin and this compound.[2]
The following table summarizes key pharmacokinetic parameters for norfloxacin from human and animal studies, providing an indirect measure of its metabolic stability.
| Parameter | Value | Species | Administration | Reference |
| Norfloxacin | ||||
| Elimination Half-life (t½) | ~3 hours | Human | Oral | [1] |
| Elimination Half-life (t½) | 3.75 hours | Human | Oral | [3][4] |
| Elimination Half-life (t½) | 8.0 ± 0.3 hours | Chicken | IV | [2] |
| Elimination Half-life (t½) | 12.8 ± 0.59 hours | Chicken | Oral | [2] |
| Oral Bioavailability | 57.0 ± 2.4% | Chicken | Oral | [2] |
| 24h Urine Recovery (unchanged) | 27% | Human | Oral | [3][4] |
Experimental Protocols
The determination of metabolic stability is a cornerstone of preclinical drug development. The following outlines a generalized protocol for an in vitro metabolic stability assay using liver microsomes, a common method for evaluating compounds like norfloxacin.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.
Materials:
-
Test compound (e.g., Norfloxacin)
-
Liver microsomes (human, rat, or other species)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Control compounds (high and low clearance)
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compound, control compounds, and NADPH regenerating system.
-
Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation of Reaction: Add the NADPH regenerating system to the pre-warmed mixture to initiate the metabolic reaction.
-
Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile. This also precipitates the microsomal proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound and any formed metabolites, is collected.
-
Analysis: The concentration of the parent compound in the supernatant at each time point is quantified using a validated LC-MS/MS method.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this curve represents the elimination rate constant (k).
-
Calculations:
-
In vitro half-life (t½) is calculated as: t½ = 0.693 / k
-
Intrinsic clearance (Clint) is calculated as: Clint = (0.693 / t½) * (incubation volume / microsomal protein amount)
-
Visualizing Metabolic Pathways and Experimental Workflows
To better understand the processes involved in determining metabolic stability and the metabolic fate of norfloxacin, the following diagrams are provided.
References
- 1. Review of the bioavailability and pharmacokinetics of oral norfloxacin. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 2. Pharmacokinetics of norfloxacin and its N-desethyl- and oxo-metabolites in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The comparative pharmacokinetics of five quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The comparative pharmacokinetics and tissue penetration of four quinolones including intravenously administered enoxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Oxonorfloxacin and Other Quinolone Metabolites: An In-Depth Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the in vitro activity of Oxonorfloxacin and other key quinolone metabolites. Designed for researchers, scientists, and drug development professionals, this document summarizes available quantitative data, details experimental methodologies, and visualizes relevant biological and experimental processes to offer a clear perspective on the relative performance of these compounds.
Executive Summary
Quinolone antibiotics are a cornerstone in the treatment of bacterial infections. Upon administration, these parent drugs are metabolized in the body into various compounds, including oxo-metabolites. Understanding the antimicrobial potency of these metabolites is crucial for a comprehensive assessment of a drug's overall efficacy and potential for inducing resistance. This guide focuses on this compound, a primary metabolite of several fluoroquinolones, and compares its activity with other significant quinolone metabolites. The data presented herein consistently demonstrates that while metabolites possess some antibacterial activity, it is generally attenuated compared to the parent quinolone.
Comparative Antibacterial Activity of Quinolone Metabolites
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and other quinolone metabolites against common bacterial pathogens. MIC is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Lower MIC values indicate greater potency.
Table 1: In Vitro Activity of Ciprofloxacin and its Metabolites
| Compound | Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin (Parent Drug) | Escherichia coli | ≤0.008 - 1 | [1] |
| Staphylococcus aureus | 0.12 - >256 | ||
| Pseudomonas aeruginosa | 0.26 - >1024 | [2] | |
| This compound (Metabolite) | Escherichia coli | Less active than ciprofloxacin or norfloxacin | [3] |
| Staphylococcus aureus | Less active than ciprofloxacin or norfloxacin | [3] | |
| Desethylene-ciprofloxacin (Metabolite) | Various Bacteria | Comparable to Nalidixic Acid | [3] |
| Formyl-ciprofloxacin (Metabolite) | Escherichia coli, Klebsiella pneumoniae | In the range of Norfloxacin | [3] |
Table 2: In Vitro Activity of Enoxacin and its Metabolite
| Compound | Organism | MIC (µg/mL) | Reference |
| Enoxacin (Parent Drug) | Escherichia coli | ≤0.8 | [4] |
| Staphylococcus aureus | 3.1 | [4] | |
| Pseudomonas aeruginosa | ≤3.1 | [4] | |
| Oxoenoxacin (Metabolite) | Various Bacteria | Significantly less active than Enoxacin |
Note: Specific MIC values for many quinolone metabolites are not widely reported in publicly available literature, hence the qualitative descriptions based on the available research. The provided MIC ranges for parent drugs are compiled from various studies and can vary based on the specific strain and testing conditions.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical experimental procedure for evaluating the potency of antimicrobial agents. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Protocol: Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Bacterial Strains: Pure, overnight cultures of the test bacteria (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853).
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Antimicrobial Agents: Stock solutions of this compound and other quinolone metabolites of known concentration, prepared in a suitable solvent.
- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
2. Inoculum Preparation:
- Select 3-5 morphologically similar colonies from an 18-24 hour agar plate.
- Transfer the colonies to a tube containing sterile saline or broth.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
- Perform serial two-fold dilutions of the antimicrobial stock solutions in CAMHB directly in the 96-well microtiter plates.
- The final volume in each well should be 100 µL.
- Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).
4. Inoculation and Incubation:
- Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension.
- The final volume in each well will be 200 µL.
- Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity).
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the metabolic pathway of a representative quinolone and the experimental workflow for MIC determination.
Caption: Metabolic pathway of a parent quinolone to its major metabolites.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.
Conclusion
The available evidence indicates that this compound and other quinolone metabolites generally exhibit reduced antibacterial activity compared to their parent compounds. While they may contribute to the overall therapeutic effect and exert selective pressure on bacterial populations, their potency is significantly lower. For a more definitive quantitative comparison, further studies generating specific MIC data for a broad range of metabolites against a comprehensive panel of clinically relevant bacteria are warranted. The standardized experimental protocols outlined in this guide provide a framework for conducting such essential research.
References
Confirming the Identity of Oxonorfloxacin: A Comparative Guide to Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxonorfloxacin is a fluoroquinolone antibiotic, a class of synthetic broad-spectrum antibacterial agents. The precise identification and characterization of this active pharmaceutical ingredient (API) are critical for drug development, quality control, and regulatory compliance. Spectroscopic techniques provide a powerful, non-destructive suite of tools for elucidating the chemical structure of molecules, offering a unique fingerprint for identification. This guide provides a comparative overview of key spectroscopic methods for confirming the identity of this compound, with supporting data from analogous fluoroquinolone compounds—Ciprofloxacin, Norfloxacin, and Enrofloxacin—to serve as a reference for researchers.
Data Presentation: Comparative Spectroscopic Data of Fluoroquinolones
The following tables summarize the characteristic spectroscopic data for Ciprofloxacin, Norfloxacin, and Enrofloxacin. These values can be used as a reference to predict the expected spectral features of this compound.
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Proton Assignment | Ciprofloxacin | Norfloxacin | Enrofloxacin |
| Aromatic Protons | |||
| H-2 | 8.69 (s) | 8.67 (s) | 8.65 (s) |
| H-5 | 7.91 (d) | 7.89 (d) | 7.87 (d) |
| H-8 | 7.58 (d) | 7.28 (d) | 7.26 (d) |
| Piperazine Ring Protons | |||
| H-2', H-6' | 3.25 (t) | 3.23 (t) | 3.24 (t) |
| H-3', H-5' | 3.15 (t) | 3.13 (t) | 3.14 (t) |
| Cyclopropyl/Ethyl Group Protons | |||
| Cyclopropyl-H | 1.15-1.35 (m) | - | 1.14-1.33 (m) |
| Ethyl-CH₂ | - | 4.58 (q) | 4.57 (q) |
| Ethyl-CH₃ | - | 1.58 (t) | 1.57 (t) |
| Other | |||
| COOH | ~15.0 (br s) | ~15.1 (br s) | ~15.0 (br s) |
Note: Chemical shifts are dependent on the solvent and instrument frequency. The data presented is a representative compilation from various sources.
Table 2: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Ciprofloxacin | Norfloxacin | Enrofloxacin |
| O-H (Carboxylic Acid) | 3500-2500 (broad) | 3500-2500 (broad) | 3500-2500 (broad) |
| C-H (Aromatic) | ~3050 | ~3032 | ~3040 |
| C=O (Carboxylic Acid) | ~1710 | ~1716 | ~1729 |
| C=O (Quinoline) | ~1620 | ~1631 | ~1629 |
| C=C (Aromatic) | ~1615, 1495 | ~1615, 1495 | ~1629, 1506 |
| C-N | ~1384 | ~1380 | ~1385 |
| C-F | ~1045 | ~1045 | ~1289 |
Table 3: Mass Spectrometry (ESI+) Fragmentation Data (m/z)
| Ion | Ciprofloxacin (C₁₇H₁₈FN₃O₃) | Norfloxacin (C₁₆H₁₈FN₃O₃) | Enrofloxacin (C₁₉H₂₂FN₃O₃) |
| [M+H]⁺ (Precursor Ion) | 332.14 | 320.14 | 360.17 |
| Key Fragment Ions | 314 ([M+H-H₂O]⁺) | 302 ([M+H-H₂O]⁺) | 342 ([M+H-H₂O]⁺) |
| 288 ([M+H-CO₂]⁺) | 276 ([M+H-CO₂]⁺) | 316 ([M+H-CO₂]⁺) | |
| 245 (piperazine ring cleavage) | 233 (piperazine ring cleavage) | 273 (piperazine ring cleavage) | |
| 231 (piperazine ring cleavage) | 219 (piperazine ring cleavage) | 245 (piperazine ring cleavage) |
Table 4: UV-Vis Absorption Maxima (λmax) in nm
| Solvent | Ciprofloxacin | Norfloxacin | Enrofloxacin |
| 0.1 M HCl | ~277[1] | ~277[2] | ~277 |
| Ethanol/Water | ~271 | ~272 | ~276 |
| Methanol | ~272 | ~273 | ~278 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols can be adapted for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed information about the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH adjustment). DMSO-d₆ is often a good choice for fluoroquinolones due to their solubility.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): 0-16 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0-220 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty ATR crystal or the pure KBr pellet should be collected and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
Sample Preparation:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid to promote protonation).
-
Infuse the solution directly into the ESI source or inject it via a liquid chromatography (LC) system.
ESI-MS Acquisition Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-5 kV.
-
Cone Voltage: 20-40 V (can be varied to induce in-source fragmentation).
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-400 °C.
-
Scan Range: m/z 100-500.
Tandem MS (MS/MS) for Fragmentation Analysis:
-
Select the protonated molecule [M+H]⁺ as the precursor ion.
-
Fragment the precursor ion using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Acquire the product ion spectrum. The collision energy can be varied to control the degree of fragmentation.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorption, which is related to the electronic transitions within the molecule.
Instrumentation: A UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., 0.1 M HCl, methanol, or ethanol).
-
Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.2 and 0.8.
Data Acquisition:
-
Wavelength Range: 200-400 nm.
-
Scan Speed: Medium.
-
Blank: Use the same solvent as used for the sample to zero the instrument.
-
Cuvette: Use a 1 cm path length quartz cuvette.
Mandatory Visualizations
The following diagrams illustrate the general workflow for spectroscopic identification and the logical process for confirming the identity of a fluoroquinolone antibiotic like this compound.
Caption: Experimental workflow for spectroscopic analysis.
References
Safety Operating Guide
Proper Disposal Procedures for Oxonorfloxacin
The following guide provides essential safety and logistical information for the proper disposal of Oxonorfloxacin, a fluoroquinolone compound. These procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance in a laboratory setting. The disposal of pharmaceutical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA), and improper disposal can lead to environmental contamination and regulatory violations.[1][2]
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is critical to be aware of its associated hazards and to use appropriate Personal Protective Equipment (PPE).
-
Hazard Identification: this compound is classified with specific hazard statements.[3] Always consult the Safety Data Sheet (SDS) before handling.
-
Personal Protective Equipment (PPE): Wear appropriate PPE to prevent exposure. This includes:
-
Gloves: Chemically resistant gloves.[4]
-
Eye Protection: Safety glasses or goggles.[5]
-
Lab Coat: Wear a lab coat or other protective clothing to prevent skin contact.[3]
-
Respiratory Protection: If handling powders or creating dust, use a respirator or work in a well-ventilated area like a fume hood to avoid inhalation.[3][4]
-
Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is the first step in compliant disposal. Pharmaceutical waste must be evaluated to determine if it qualifies as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6]
-
Hazardous Waste Determination: As a laboratory chemical, this compound waste must be managed as a hazardous chemical waste.[5] It should not be disposed of in the regular trash or down the drain. The EPA's Subpart P rule explicitly bans the sewering (drain disposal) of hazardous waste pharmaceuticals by healthcare and laboratory facilities.[1][7]
-
Segregation: Keep this compound waste separate from other waste streams. Two primary categories of waste will be generated:
-
Pure Chemical Waste: Unused, expired, or off-spec this compound.
-
Contaminated Materials: Items grossly contaminated with this compound, such as gloves, bench paper, vials, and pipette tips.
-
Step-by-Step Disposal Protocol
Follow this procedure to safely containerize, label, and store this compound waste prior to disposal by your institution's Environmental Health and Safety (EHS) office.
-
Containerize Waste:
-
Pure this compound (Solid): Place the solid chemical waste into a sealable, non-reactive container that is compatible with the material. Ensure the container is in good condition and has a secure lid.
-
Contaminated Materials: Place all contaminated labware, disposable PPE, and other solid materials into a designated hazardous waste bag or a clearly labeled, sealed container.[2] Do not mix with regular trash.
-
Liquid Solutions: If this compound is in a solvent, collect it in a designated, compatible, and properly vented hazardous liquid waste container. Do not fill liquid waste containers more than 75% full to allow for vapor expansion.[8]
-
-
Label the Waste Container:
-
Clearly label the waste container using your institution's official hazardous waste tags or labels.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Irritant," "Toxic").
-
The accumulation start date.
-
The name of the principal investigator or lab contact.
-
-
-
Store Waste Properly:
-
Store the sealed and labeled waste containers in a designated, secure satellite accumulation area within your laboratory.
-
Ensure the storage area is away from drains, heat sources, and incompatible chemicals.[4]
-
Store the waste in secondary containment to prevent spills.
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[9]
-
Do not attempt to transport the waste yourself or use a commercial disposal service not approved by your institution. The final disposal method for hazardous pharmaceutical waste is typically high-temperature incineration at a licensed facility.[1][6]
-
Data Summary
The following table summarizes the key hazard information for this compound as identified in its Safety Data Sheet.
| Hazard Class | Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Eye Irritation | H319 | Causes serious eye irritation.[3] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[3] |
This data is based on the provided Safety Data Sheet and is intended for hazard awareness during handling and disposal.
Experimental Protocols
The disposal procedures outlined above are based on regulatory guidelines and standard laboratory safety practices. Specific experimental protocols for the chemical degradation or neutralization of this compound for disposal are not recommended in a standard laboratory setting. All disposal must be handled through an approved hazardous waste management program, which typically involves incineration.[1][6]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste generated in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 3. aksci.com [aksci.com]
- 4. dechra-us.com [dechra-us.com]
- 5. fishersci.com [fishersci.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 8. nipissingu.ca [nipissingu.ca]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Essential Safety and Operational Protocols for Handling Oxonorfloxacin
This document provides immediate and essential safety, handling, and disposal procedures for Oxonorfloxacin to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to minimize exposure risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The signal word for this compound is "Warning".[1]
To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemically resistant, powder-free gloves (nitrile or neoprene preferred).[2][3] |
| Body Protection | Lab Coat/Gown | Disposable gown or a clean lab coat to protect clothing from contamination.[2][4] |
| Eye and Face Protection | Safety Goggles/Face Shield | Safety glasses with side shields, goggles, or a face shield to protect against splashes and dust.[1][2][4] |
| Respiratory Protection | Mask/Respirator | A fit-tested N95 or higher respirator should be used to protect against airborne particles, especially when handling the powder form.[2][5] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is crucial to minimize the risk of exposure and contamination.
Workflow for Handling this compound
Caption: Logical workflow for safely handling this compound.
-
Preparation:
-
Before handling this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Don the appropriate personal protective equipment as outlined in the table above.
-
Prepare your workspace by covering the surface with absorbent, disposable bench paper.
-
Have all necessary equipment (e.g., spatulas, weigh boats, solvents, vortex mixer) within easy reach to avoid unnecessary movement and potential spills.
-
-
Handling:
-
Cleanup:
-
After handling, decontaminate all surfaces with an appropriate cleaning agent.
-
Wash hands thoroughly with soap and water after completing your work and before leaving the laboratory.[1]
-
Remove PPE in the correct order to avoid cross-contamination.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential harm.[6]
-
Unused Product: Unused or expired this compound should be disposed of as hazardous chemical waste.[7] Do not discard it down the drain or in the regular trash.[8][9]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, bench paper, weigh boats, and pipette tips, should be considered contaminated waste.[9][10]
-
Waste Containers:
-
Solid Waste: Place contaminated solid waste in a designated, clearly labeled hazardous waste container.[10] In many institutions, this will be a black container for hazardous chemical waste.[7][10]
-
Liquid Waste: Collect liquid waste containing this compound in a sealed, properly labeled hazardous waste container.
-
-
Disposal Procedure:
-
Segregate this compound waste from other laboratory waste streams.
-
Ensure all waste containers are securely closed and properly labeled with the contents.
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal.[10][11] This may involve contacting your Environmental Health and Safety (EHS) department.
-
By adhering to these safety and logistical protocols, you can significantly minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
- 1. aksci.com [aksci.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. dechra-us.com [dechra-us.com]
- 4. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 5. cdc.gov [cdc.gov]
- 6. SIDP - Antibiotic Disposal [sidp.org]
- 7. medicalwastepros.com [medicalwastepros.com]
- 8. fishersci.com [fishersci.com]
- 9. medprodisposal.com [medprodisposal.com]
- 10. web.uri.edu [web.uri.edu]
- 11. iwaste.epa.gov [iwaste.epa.gov]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
